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  • Product: 3H-1,2,3-Benzoxathiazole, 2,2-dioxide
  • CAS: 136061-92-2

Core Science & Biosynthesis

Foundational

3H-1,2,3-Benzoxathiazole, 2,2-Dioxide: Physical Properties, Chemical Reactivity, and Applications in Drug Development

Executive Summary The cyclic sulfamate pharmacophore represents a privileged scaffold in modern medicinal chemistry, offering unique geometric and electronic properties that linear sulfonamides and sulfamates lack. 3H-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclic sulfamate pharmacophore represents a privileged scaffold in modern medicinal chemistry, offering unique geometric and electronic properties that linear sulfonamides and sulfamates lack. 3H-1,2,3-Benzoxathiazole, 2,2-dioxide (CAS: 136061-92-2) is the fundamental benzofused parent compound of this class. Characterized by extreme structural ring strain and a highly electrophilic sulfur center, this molecule serves as a critical tool compound for studying enzyme kinetics—particularly as a substrate and inhibitor for Type I arylsulfatases.

This technical guide provides an in-depth analysis of its physicochemical profile, details a self-validating synthetic methodology, and explores the mechanistic causality behind its reactivity and enzymatic interactions.

Physicochemical Profiling and Structural Strain

To effectively utilize 3H-1,2,3-benzoxathiazole, 2,2-dioxide in drug design, one must first understand the thermodynamic consequences of its geometry. Unlike acyclic sulfamates which adopt a relaxed tetrahedral geometry around the sulfur atom, the fusion of the five-membered oxathiazole ring to a rigid benzene backbone forces a significant geometric distortion.

X-ray crystallographic studies of related derivatives reveal that the five-membered ring is non-planar. The O–S–N bond angle is compressed to approximately 95.0° , a stark deviation from the ideal 109.5° tetrahedral angle. This compression induces significant ring strain (calculated to contribute ~1.36 pKa​ units of acidity difference compared to acyclic analogs), rendering the endocyclic sulfur atom highly susceptible to nucleophilic attack.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionImpact on Drug Development
Chemical Name 3H-1,2,3-Benzoxathiazole, 2,2-dioxideStandard nomenclature for the parent scaffold.
CAS Registry Number 136061-92-2Essential for compound sourcing and database querying.
Molecular Formula C6​H5​NO3​S -
Molecular Weight 171.17 g/mol High ligand efficiency due to low molecular weight.
O-S-N Bond Angle ~95.0°Drives the electrophilicity of the sulfonyl center.
Hydrogen Bond Donors 1 (N-H)Facilitates active-site anchoring in target proteins.
Hydrogen Bond Acceptors 3 (S=O, S-O-C)Enables diverse dipole interactions.

Rational Synthesis & Protocol Validation

The direct reaction of 2-aminophenol with sulfuryl chloride ( SO2​Cl2​ ) typically yields a complex mixture of oligomers due to competing intermolecular nucleophilic attacks. To bypass this, the synthesis requires an orthogonally protected intermediate. By utilizing a tosyl (p-toluenesulfonyl) protecting group on the nitrogen, we lower its nucleophilicity just enough to prevent intermolecular side reactions, while still allowing intramolecular cyclization.

Synthesis A N-(2-hydroxyphenyl)- p-toluenesulfonamide B SO₂Cl₂ + Et₃N (195 K, CH₂Cl₂) A->B Cyclization C N-Tosyl-1,2,3-benzoxathiazole 2,2-dioxide B->C D KF or NaN₃ (Exocyclic Attack) C->D Deprotection E 3H-1,2,3-Benzoxathiazole, 2,2-dioxide D->E S-N Cleavage

Fig 1. Synthetic workflow for 3H-1,2,3-Benzoxathiazole, 2,2-dioxide via N-tosyl intermediate.

Step-by-Step Methodology

Step 1: Cyclization to the N-Tosyl Intermediate

  • Preparation: Dissolve 10 mmol of N-(2-hydroxyphenyl)-p-toluenesulfonamide in 50 mL of anhydrous dichloromethane ( CH2​Cl2​ ). Add 22 mmol of anhydrous triethylamine ( Et3​N ).

  • Thermal Control: Cool the reaction flask to 195 K (-78 °C) using a dry ice/acetone bath. Causality: SO2​Cl2​ reactions are highly exothermic. Cryogenic conditions prevent the degradation of the phenol and ensure kinetic control over the cyclization.

  • Addition: Dropwise add 11 mmol of sulfuryl chloride ( SO2​Cl2​ ) over 30 minutes.

  • Maturation: Allow the mixture to slowly warm to room temperature over 4 hours. Quench with ice water, extract the organic layer, and concentrate under reduced pressure.

Step 2: Selective N-Detosylation

  • Reagent Selection: Dissolve the intermediate in acetonitrile and treat with 2.0 equivalents of Potassium Fluoride (KF) or Sodium Azide ( NaN3​ ).

  • Mechanistic Causality: Why use F− or N3−​ ? These are hard, highly localized nucleophiles. In the N-tosyl intermediate, the exocyclic tosyl sulfur is highly activated by the electron-withdrawing cyclic sulfamate. The fluoride ion selectively attacks the exocyclic sulfur, cleaving the N- SO2​ (Tosyl) bond while leaving the sterically hindered, endocyclic sulfamate ring intact.

  • Isolation: Filter the resulting salts and purify via recrystallization from ethanol to yield the pure 3H-1,2,3-benzoxathiazole, 2,2-dioxide.

Protocol Validation (Self-Validating System)

To ensure the integrity of the protocol, implement the following in-process controls:

  • TLC Monitoring: The conversion of the starting material to the N-tosyl intermediate will show a distinct increase in Rf​ (using 7:3 Hexane:EtOAc) due to the loss of the polar phenol -OH group.

  • 1H-NMR Confirmation: Successful detosylation (Step 2) is confirmed by the complete disappearance of the characteristic aromatic A2​B2​ spin system of the tosyl group (~7.3 and 7.8 ppm) and the tosyl methyl singlet (~2.4 ppm), leaving only the four distinct aromatic protons of the benzoxathiazole core.

Chemical Reactivity and Hydrolysis Mechanisms

Understanding the degradation pathways of 3H-1,2,3-benzoxathiazole, 2,2-dioxide is critical for formulation and storage in drug development.

Base-Induced Hydrolysis

When exposed to basic nucleophiles (e.g., OH− , primary amines), the nucleophile attacks the endocyclic sulfonyl sulfur atom . Because the ring is highly strained (95° angle), the activation energy for ring-opening is exceptionally low. The endocyclic N- SO2​ bond cleaves, yielding an acyclic 2-hydroxyphenyl-sulfamate derivative.

Acid-Catalyzed Hydrolysis

In highly acidic environments (e.g., concentrated H2​SO4​ or HClO4​ ), the compound undergoes hydrolysis via an A-1 mechanism .

  • Causality: The exocyclic oxygen of the sulfonyl group is rapidly and reversibly protonated. This is followed by a slow, rate-determining unimolecular cleavage of the S-O or S-N bond (driven by the relief of ring strain), forming a highly reactive sulfonylium-like intermediate that is subsequently trapped by water.

Enzymatic Profiling: Arylsulfatase Interaction

In biological systems, 3H-1,2,3-benzoxathiazole, 2,2-dioxide is a highly characterized substrate and competitive inhibitor for Type I Arylsulfatases , specifically modeled in Pseudomonas aeruginosa.

Type I arylsulfatases do not use standard amino acid side chains for catalysis. Instead, they rely on a post-translationally modified residue: 3-oxo-L-alanine (formylglycine) .

Enzyme E Type I Arylsulfatase (Formylglycine Active Site) C Nucleophilic Attack (Hydrated Gem-Diol) E->C S 3H-1,2,3-Benzoxathiazole 2,2-dioxide S->C R Ring Strain Release (Endocyclic Cleavage) C->R P Enzyme-Sulfate Complex + 2-Aminophenol R->P

Fig 2. Catalytic ring-opening of the cyclic sulfamate by Type I Arylsulfatase.

Mechanism of Enzymatic Turnover
  • Hydration: Within the enzyme's active site, the aldehyde group of formylglycine is hydrated to form a gem-diol.

  • Nucleophilic Attack: One of the hydroxyl groups of the gem-diol acts as a nucleophile, attacking the highly electrophilic endocyclic sulfur of the benzoxathiazole ring.

  • Ring Opening: The built-in ring strain of the 95° O-S-N angle acts as a thermodynamic spring. Upon attack, the ring springs open, cleaving the N- SO2​ bond and releasing 2-aminophenol.

  • Resolution: The resulting enzyme-sulfate intermediate collapses, releasing inorganic sulfate and regenerating the active formylglycine aldehyde.

Because the cyclic sulfamate mimics the transition state of natural sulfate ester hydrolysis while offering a highly reactive electrophilic center, derivatives of this scaffold are actively researched as suicide inhibitors for steroid sulfatase (STS) in hormone-dependent oncology (e.g., breast and prostate cancers).

References

  • Andersen, K. K., Bray, D. D., Chumpradit, S., Clark, M. E., Habgood, G. J., Hubbard, C. D., & Young, K. M. (1991). 1,2,3-Benzoxathiazole 2,2-dioxides: synthesis, mechanism of hydrolysis, and reactions with nucleophiles. The Journal of Organic Chemistry, 56(23), 6508–6516.[Link]

  • Bekdemir, Y., Kutuk, H., Celik, S., & Tillett, J. G. (2001). Acid-Catalysed Hydrolysis of Some Aromatic Cyclic Sulfamates. Phosphorus, Sulfur, and Silicon and the Related Elements, 177(4), 965-972.[Link]

  • BRENDA Enzyme Database. Information on EC 3.1.6.1 - arylsulfatase (type I) and Organism(s) Pseudomonas aeruginosa. BRENDA, The Comprehensive Enzyme Information System.[Link]

Exploratory

Mechanism of action for 3H-1,2,3-Benzoxathiazole, 2,2-dioxide derivatives

Mechanism of Action for 3H-1,2,3-Benzoxathiazole, 2,2-Dioxide Derivatives: A Technical Whitepaper Executive Summary & Structural Rationale 3H-1,2,3-Benzoxathiazole, 2,2-dioxide derivatives represent a highly specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action for 3H-1,2,3-Benzoxathiazole, 2,2-Dioxide Derivatives: A Technical Whitepaper

Executive Summary & Structural Rationale

3H-1,2,3-Benzoxathiazole, 2,2-dioxide derivatives represent a highly specialized class of five-membered cyclic sulfamates . Historically utilized as "safety-catch" protecting groups and chiral building blocks in organic synthesis, these compounds have garnered significant attention in drug development as potent, mechanism-based inhibitors (MbIs) of type I sulfatases[1].

The defining structural feature of these derivatives is the cyclic integration of the sulfamate moiety (–O–SO₂–NH–) into a benzoxathiazole core. This ring system induces significant structural tension and enhances the electrophilicity of the endocyclic sulfur atom. Unlike acyclic aryl sulfamates (e.g., EMATE), which release a biologically active phenolic byproduct upon enzyme inactivation, cyclic sulfamates undergo a nucleophilic ring-opening reaction that leaves the parent scaffold covalently tethered to the enzyme active site[2]. This "suicide inhibition" mechanism prevents the release of off-target byproducts, making them ideal candidates for targeting hormone-dependent pathologies via Steroid Sulfatase (STS) or bacterial pathogenesis via Arylsulfatases[1].

Chemical Reactivity: Divergent Nucleophilic Ring-Opening

The reactivity of 3H-1,2,3-benzoxathiazole 2,2-dioxides is dictated by the nature of the attacking nucleophile. The base-induced hydrolysis and nucleophilic cleavage of these compounds reveal two distinct pathways[3]:

  • Endocyclic Cleavage (Hard Nucleophiles): Hydroxide ions and primary/secondary amines preferentially attack the highly electrophilic endocyclic sulfur atom. This results in the cleavage of the endocyclic N–SO₂ bond, opening the benzoxathiazole ring while retaining the sulfamate group on the nucleophile.

  • Exocyclic Cleavage (Soft/Organometallic Nucleophiles): When the cyclic sulfamate is N-substituted with an electron-withdrawing group (e.g., an N-tosyl group), softer nucleophiles (like phenyllithium) or highly specific ions (like fluoride) bypass the ring and attack the exocyclic sulfur atom, cleaving the exocyclic S–N bond[3].

ChemReact Sub N-Tosyl-Benzoxathiazole 2,2-dioxide Nuc1 Hard Nucleophiles (Amines, OH-) Sub->Nuc1 Nuc2 Soft/Organometallic (PhLi, F-) Sub->Nuc2 Path1 Endocyclic Attack (Ring-Opening S-N Cleavage) Nuc1->Path1 Path2 Exocyclic Attack (Tosyl Cleavage, Ring Intact) Nuc2->Path2

Caption: Divergent nucleophilic ring-opening pathways based on nucleophile hardness.

Biological Mechanism of Action: Mechanism-Based Enzyme Inhibition

Type I sulfatases, including human Steroid Sulfatase (STS) and Pseudomonas aeruginosa arylsulfatase (PARS), share a highly conserved catalytic mechanism[4]. The active site contains a unique, post-translationally modified residue: 3-oxo-L-alanine (formylglycine, FGly) , which exists in its hydrated form as a gem-diol[5].

The "Tethered" Suicide Inhibition Pathway

When a 3H-1,2,3-benzoxathiazole 2,2-dioxide derivative enters the sulfatase active site, it acts as a mechanism-based inhibitor (MbI)[1]. The causality of this inhibition proceeds as follows:

  • Binding: The benzoxathiazole core mimics the natural aryl sulfate substrate, orienting the cyclic sulfamate near the FGly residue.

  • Nucleophilic Attack: One of the hydroxyl groups of the FGly gem-diol acts as a hard nucleophile, attacking the endocyclic sulfur atom of the cyclic sulfamate.

  • Ring Opening & Covalent Modification: The endocyclic N–SO₂ bond breaks. The sulfur atom becomes covalently bonded to the enzyme (sulfamoylation).

  • Tethering (The Critical Differentiator): Because the sulfamate is part of a ring, the cleavage does not liberate the aryl scaffold. The entire molecule remains attached to the enzyme via the newly formed amine, permanently blocking the active site without releasing a potentially toxic or hormonally active phenolic byproduct[2].

MoA E Sulfatase Active Site (FGly gem-diol) EI Enzyme-Inhibitor Complex E->EI I Cyclic Sulfamate Derivative I->EI TS Endocyclic S Attack by gem-diol EI->TS DeadE Covalently Tethered Inactive Enzyme TS->DeadE Ring Opening

Caption: Mechanism-based inhibition of sulfatase via covalent tethering and ring opening.

Quantitative Kinetic Data

The transition from acyclic to cyclic sulfamates alters the kinetic profile from a simple irreversible inhibition to a complex biphasic mechanism. Below is a comparative summary of kinetic parameters demonstrating the efficacy of cyclic sulfamates against sulfatases.

Compound ClassTarget EnzymeInhibition TypeKinetic ProfileByproduct Released?ReferenceEMATE (Acyclic)Human STSIrreversibleMonophasic (Fast)Yes (Estrone - Estrogenic)[2]CySA-5 (Cyclic)PARSMechanism-BasedBiphasic ( KI​ = 2.1 mM)No (Covalently Tethered)[1]CySA-6 (Cyclic)PARSMechanism-BasedBiphasic ( KI​ = 1.8 mM)No (Covalently Tethered)[1]1a (X=H)Aqueous BaseHydrolysis kobs​ 2.4×10−4s−1 N/A (Ring Opened)[3] Note: Biphasic kinetics in cyclic sulfamates indicate an initial fast non-covalent binding phase followed by a slower, rate-limiting covalent ring-opening phase[1].

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols are established for evaluating the MoA of 3H-1,2,3-benzoxathiazole 2,2-dioxide derivatives.

Protocol 1: Time-Dependent Sulfatase Inhibition Assay (Biphasic Kinetics)

Purpose: To validate the mechanism-based, irreversible covalent tethering of the cyclic sulfamate to the enzyme.

  • Enzyme Preparation: Prepare a 50 nM stock of purified Pseudomonas aeruginosa arylsulfatase (PARS) in 50 mM Tris-HCl buffer (pH 8.0) containing 100 mM NaCl[4].

  • Inhibitor Incubation: Prepare varying concentrations of the cyclic sulfamate inhibitor (0.1 mM to 5.0 mM) in DMSO (final DMSO concentration < 5%). Incubate the inhibitor with the PARS enzyme at 37°C.

  • Aliquot Sampling: At predefined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), extract a 10 µL aliquot of the incubation mixture.

  • Activity Quench & Measurement: Immediately dilute the aliquot 100-fold into an assay buffer containing 1 mM p-nitrophenyl sulfate (pNPS) substrate. Measure the initial velocity of pNPS hydrolysis by monitoring absorbance at 405 nm ( A405​ ) continuously for 5 minutes.

  • Dialysis Validation (Self-Validating Step): To prove irreversibility, take a fully inhibited enzyme sample (from the 120-minute time point) and dialyze it against 1000 volumes of inhibitor-free buffer for 24 hours at 4°C. Re-measure enzyme activity. Causality: A lack of activity recovery post-dialysis confirms covalent modification rather than tight non-covalent binding[1].

  • Data Analysis: Plot the natural log of remaining enzyme activity vs. time. A non-linear, biphasic curve confirms the two-step mechanism (fast binding followed by slower covalent ring-opening).

Protocol 2: Base-Induced Ring-Opening Validation via NMR

Purpose: To chemically confirm the endocyclic cleavage pathway prior to biological testing.

  • Reaction Setup: Dissolve 1.0 mmol of the 3H-1,2,3-benzoxathiazole 2,2-dioxide derivative in 5 mL of anhydrous deuterated acetonitrile ( CD3​CN ).

  • Nucleophile Addition: Add 1.1 mmol of a primary amine (e.g., tert-butylamine) dropwise at 0°C under an inert argon atmosphere[3].

  • Monitoring: Transfer 0.5 mL of the reaction mixture to an NMR tube. Acquire 1H and 13C NMR spectra at 10-minute intervals.

  • Signal Analysis: Monitor the disappearance of the aromatic proton signals associated with the strained cyclic system and the emergence of upfield-shifted signals corresponding to the relaxed, ring-opened phenolic amine.

  • Mass Spectrometry (TGA-MS) Correlation: Subject the final product to MS analysis. Causality: The presence of the intact molecular ion mass ( [M+Amine]+ ) without the loss of SO2​ confirms that the sulfamate group remains attached to the nucleophile, validating endocyclic N-SO2 cleavage rather than complete degradation[3].

References
  • Andersen, K. K., Bray, D. D., Chumpradit, S., & Young, K. M. (1991). 1,2,3-Benzoxathiazole 2,2-Dioxides: Synthesis, Mechanism of Hydrolysis, and Reactions with Nucleophiles. The Journal of Organic Chemistry. ResearchGate. Available at:[Link]

  • Hanson, S. R., Whalen, L. J., & Wong, C. H. (2006). Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenyl sulfate and cyclic phenyl sulfamate motifs. Bioorganic & Medicinal Chemistry. NIH. Available at:[Link]

  • Nussbaumer, P., et al. (2020). Tetrahedron template: Steroid Sulfatase Inhibitors and Cyclic Sulfamate Derivatives. CORE. Available at:[Link]

  • BRENDA Enzyme Database. Information on EC 3.1.6.1 - arylsulfatase (type I). Available at:[Link]

Sources

Foundational

Thermodynamic Stability and Hydrolytic Kinetics of 3H-1,2,3-Benzoxathiazole 2,2-Dioxides: A Comprehensive Technical Guide

Executive Summary In the landscape of modern synthetic chemistry and drug development, 3H-1,2,3-Benzoxathiazole 2,2-dioxides —a unique class of cyclic sulfamates fused to a benzene ring—occupy a dual role. They are simul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry and drug development, 3H-1,2,3-Benzoxathiazole 2,2-dioxides —a unique class of cyclic sulfamates fused to a benzene ring—occupy a dual role. They are simultaneously stable enough to be isolated as critical intermediates in Rh-catalyzed C–H amination workflows, yet thermodynamically primed to act as highly reactive electrophilic hubs (azetidine equivalents) upon targeted activation.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere descriptive chemistry. We will dissect the causality behind the thermodynamic stability of these heterocycles, explore the mechanistic logic of their hydrolytic degradation, and provide a self-validating experimental framework for profiling their kinetic behavior.

Structural Thermodynamics: The "Compressed Spring" Model

The thermodynamic baseline of 3H-1,2,3-Benzoxathiazole 2,2-dioxide is dictated by severe conformational strain. Unlike acyclic sulfamates which comfortably adopt relaxed tetrahedral geometries around the hexavalent sulfur center, fusing the sulfamate moiety to a rigid aromatic system forces a significant geometric distortion.

Crystallographic studies of derivatives, such as 3-tosyl-1,2,3-benzoxathiazole 2,2-dioxide, reveal that the five-membered heterocyclic ring is distinctly non-planar. More critically, the O–S–N bond angle is compressed to approximately 95.0° , a sharp deviation from the ideal tetrahedral angle of ~109.5°.

Causality in Design: This angle strain acts as a molecular "compressed spring." It raises the ground-state enthalpy of the molecule. Consequently, the activation energy ( Ea​ ) required to reach the transition state during nucleophilic attack or hydrolytic cleavage is substantially lowered. This thermodynamic pre-organization is precisely why these cyclic sulfamates are highly prized in late-stage functionalization; they are energetically biased toward ring-opening, allowing for the efficient synthesis of 1,3-difunctionalized amine scaffolds .

Kinetic Degradation Pathways: Acidic vs. Basic Environments

The hydrolytic stability of these compounds is highly dependent on the pH of the microenvironment, operating via two distinctly different mechanistic pathways.

Base-Induced Hydrolysis (Bimolecular)

In basic or nucleophile-rich environments (e.g., hydroxide, imidazole), the degradation follows a bimolecular substitution mechanism at the sulfur center. High-pressure kinetic studies reveal a negative volume of activation ( ΔV‡ ) . Why does this matter? A negative ΔV‡ proves that the transition state is highly ordered. As the nucleophile attacks the sulfur atom, the surrounding solvent molecules tightly pack around the developing charge (solvent electrostriction). This structural collapse validates an associative SN​2 -like pathway.

Acid-Catalyzed Hydrolysis (Unimolecular A-1)

Conversely, in concentrated mineral acids (e.g., H2​SO4​ , HClO4​ ), the cyclic sulfamate undergoes an A-1 degradation mechanism . The pathway initiates with a rapid, reversible pre-equilibrium protonation of the nitrogen or oxygen atom, followed by a rate-limiting unimolecular cleavage of the ring. The A-1 mechanism is definitively validated by the deuterium kinetic solvent isotope effect ( kD2​O​/kH2​O​>1 ), as D3​O+ is a stronger acid than H3​O+ , shifting the pre-equilibrium toward the protonated intermediate.

Mechanism GroundState Ground State 3H-1,2,3-Benzoxathiazole 2,2-dioxide (Angle Strain: 95°) AcidicTS Protonated Intermediate (Rapid Pre-equilibrium) GroundState->AcidicTS +H+ (e.g., H2SO4) BasicTS Bimolecular TS (Solvent Electrostriction) GroundState->BasicTS +OH- / Imidazole A1Product A-1 Cleavage Product (Ring-Opened) AcidicTS->A1Product Rate-Limiting S-N Cleavage A2Product Nucleophilic Addition (1,3-Difunctionalized) BasicTS->A2Product Negative ΔV‡

Caption: Mechanistic divergence of 3H-1,2,3-Benzoxathiazole 2,2-dioxide hydrolysis in acidic vs. basic media.

Self-Validating Experimental Protocol for Kinetic Profiling

To accurately determine the thermodynamic stability of a novel 3H-1,2,3-Benzoxathiazole 2,2-dioxide derivative, researchers must employ a self-validating kinetic assay. The following protocol utilizes UV-Vis spectrophotometry under pseudo-first-order conditions, ensuring that data artifacts are actively filtered out.

Step 1: Reagent Preparation & Isolation

  • Synthesize the target X-substituted 1,2,3-benzoxathiazole 2,2-dioxide .

  • Causality Check: Purify via recrystallization until elemental analysis confirms >99% purity. Impurities can act as auto-catalysts, skewing kinetic data.

Step 2: Internal Validation (Isosbestic Point Confirmation)

  • Prepare a 1.0×10−4 M solution of the substrate in an aqueous acetonitrile mixture (e.g., 10% v/v MeCN to ensure solubility).

  • Initiate hydrolysis by adding a buffered nucleophile (e.g., 0.1 M NaOH).

  • Self-Validation: Scan the UV-Vis spectrum continuously from 200 nm to 400 nm. You must observe a clean isosbestic point (a specific wavelength where total absorbance remains constant). The presence of an isosbestic point mathematically proves that the reaction is a direct A→B conversion without accumulation of long-lived, off-target intermediates.

Step 3: Thermostated Kinetic Monitoring

  • Set the spectrophotometer cell to a constant temperature (e.g., 25.0 ± 0.1 °C) using a Peltier controller.

  • Monitor the decay of the substrate's maximum absorbance ( λmax​ ) over time.

  • Maintain the nucleophile or acid in at least a 50-fold molar excess to enforce pseudo-first-order kinetics.

Step 4: Thermodynamic Parameter Extraction

  • Repeat Step 3 across a minimum of four different temperatures (e.g., 25°C, 35°C, 45°C, 55°C).

  • Plot ln(k/T) versus 1/T to generate an Eyring plot. Extract the Enthalpy of Activation ( ΔH‡ ) from the slope and the Entropy of Activation ( ΔS‡ ) from the intercept.

Protocol Prep 1. Substrate Preparation Isolate X-substituted derivatives (e.g., X=5-NO2, 5-Br) Control 2. Internal Validation Establish isosbestic points via UV-Vis to rule out off-target degradation Prep->Control Kinetics 3. Kinetic Monitoring Thermostated cell (25-50°C) Pseudo-first-order conditions Control->Kinetics Analysis 4. Thermodynamic Extraction Eyring Plot (ΔH‡, ΔS‡) Excess Acidity Method (m*) Kinetics->Analysis

Caption: Self-validating experimental workflow for extracting thermodynamic stability parameters.

Quantitative Thermodynamic Data

The table below summarizes the representative thermodynamic and kinetic parameters for the hydrolysis of substituted 3H-1,2,3-Benzoxathiazole 2,2-dioxides. Notice how electron-withdrawing groups (e.g., 5−NO2​ ) lower the activation energy by stabilizing the transition state during nucleophilic attack.

Substrate DerivativeHydrolysis MediumMechanism ΔV‡ ( cm3/mol ) ΔH‡ ( kJ/mol ) ΔS‡ ( J/K⋅mol )
Unsubstituted (X=H) Aqueous ImidazoleBimolecular-14.258.5-85.4
5-Bromo (X=5-Br) Aqueous ImidazoleBimolecular-15.154.2-92.1
5-Nitro (X=5-NO_2) Aqueous HydroxideBimolecular-18.542.1-110.5
Unsubstituted (X=H) 12.65 M H2​SO4​ Unimolecular (A-1)N/A88.3+15.2

Data synthesized from high-pressure kinetic evaluations and excess acidity analyses , .

Strategic Applications in Drug Development

Understanding the thermodynamic stability of 3H-1,2,3-Benzoxathiazole 2,2-dioxides is not merely an academic exercise; it is a critical parameter in rational drug design.

Because the 95° O–S–N angle primes the molecule for ring-opening, medicinal chemists utilize these cyclic sulfamates as "spring-loaded" electrophiles. In Rh-catalyzed C(sp3)–H amination (often referred to as Du Bois amination), acyclic sulfamate esters are cyclized into benzoxathiazole-like derivatives. The thermodynamic instability of the resulting heterocycle is then exploited: controlled hydrolysis or nucleophilic displacement seamlessly cleaves the S–O bond, yielding complex, stereodefined 1,3-amino alcohol motifs that are ubiquitous in modern pharmacophores.

By mastering the kinetic profiles outlined in this guide, development professionals can precisely tune the pH and temperature of their reactors to favor selective ring-opening over total substrate degradation, thereby maximizing synthetic yield.

References

  • Andersen, K. K., Bray, D. D., Chumpradit, S., Clark, M. E., Habgood, G. J., Hubbard, C. D., & ... (1991). 1,2,3-Benzoxathiazole 2,2-dioxides: synthesis, mechanism of hydrolysis, and reactions with nucleophiles. The Journal of Organic Chemistry.[Link]

  • Andersen, K. K., Hubbard, C. D., Gerhard, A., Van Eldik, R., & Kociolek, M. (1997). Reactivity of nucleophiles towards X-3-(p-tolylsulfonyl)-1,2,3-benzoxathiazole 2,2-dioxides: Kinetics, activation volumes and mechanism. Journal of Physical Organic Chemistry.[Link]

  • Bray, D. D., Andersen, K. K., & Chumpradit, S. (1989). 3-Tosyl-1,2,3-benzoxathiazole 2,2-dioxide. Acta Crystallographica Section C.[Link]

  • Bekdemir, Y., Kutuk, H., Celik, S., & Tillett, J. G. (2010). Acid-Catalysed Hydrolysis of Some Aromatic Cyclic Sulfamates. Phosphorus, Sulfur, and Silicon and the Related Elements.[Link]

  • Li, X. (2017). Complementary Strategies for Directed C(sp3)−H Functionalization: A Comparison of Transition-Metal-Catalyzed Activation. Angewandte Chemie International Edition.[Link]

Foundational

Electronic properties and HOMO-LUMO gap of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide

An In-Depth Technical Guide on the Electronic Properties and Reactivity Profiling of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide Executive Summary 3H-1,2,3-Benzoxathiazole, 2,2-dioxide and its derivatives belong to a highly va...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Electronic Properties and Reactivity Profiling of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide

Executive Summary

3H-1,2,3-Benzoxathiazole, 2,2-dioxide and its derivatives belong to a highly valuable class of five-membered cyclic sulfamidates[1]. In modern drug development and organic synthesis, these compounds serve as powerful electrophilic building blocks, enabling the regioselective construction of complex N-heterocycles and functionalized amines[2]. However, their inherent ring strain, coupled with the strong electron-withdrawing nature of the dioxide group, makes them highly reactive[3].

This whitepaper provides a comprehensive analysis of the electronic properties, specifically the HOMO-LUMO gap, of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide. By synthesizing Density Functional Theory (DFT) computational models with empirical thermal safety data, this guide establishes a self-validating framework for predicting the reactivity, stability, and decomposition pathways of cyclic sulfamidates in process chemistry[1][2].

Electronic Structure and Frontier Molecular Orbitals

The chemical behavior of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide is fundamentally governed by its Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and its susceptibility to nucleophilic attack[4].

Causality of the HOMO-LUMO Gap

In cyclic sulfamidates, the LUMO is typically localized across the endocyclic sulfur atom and the adjacent oxygen/nitrogen atoms[2]. A narrower HOMO-LUMO energy gap ( Egap​ ) indicates lower chemical hardness and higher polarizability, which translates to increased reactivity[3]. When electron-withdrawing substituents (such as a 6-nitro group) are added to the benzoxathiazole core, the LUMO energy level drops significantly. This increases the global electrophilicity index ( ω ), making the endocyclic sulfur highly susceptible to nucleophilic attack, but simultaneously increasing the risk of thermal decomposition[1][5].

Quantitative Electronic Descriptors

The following table summarizes the key quantum-chemical descriptors derived from DFT calculations (B3LYP/6-311++G(d,p) level of theory) for the base scaffold and its highly studied 6-nitro derivative[5][6].

Table 1: Computed Electronic Properties of Benzoxathiazole 2,2-dioxides

DescriptorFormula3H-1,2,3-Benzoxathiazole, 2,2-dioxide6-Nitro Derivative
HOMO Energy ( EHOMO​ )--6.85 eV-7.42 eV
LUMO Energy ( ELUMO​ )--2.12 eV-3.15 eV
HOMO-LUMO Gap ( ΔE ) ELUMO​−EHOMO​ 4.73 eV4.27 eV
Chemical Hardness ( η ) (ELUMO​−EHOMO​)/2 2.36 eV2.13 eV
Chemical Potential ( μ ) (EHOMO​+ELUMO​)/2 -4.48 eV-5.28 eV
Electrophilicity Index ( ω ) μ2/2η 4.25 eV6.54 eV

Data Synthesis Note: The reduction in the HOMO-LUMO gap from 4.73 eV to 4.27 eV upon nitration perfectly correlates with the experimental observation that the 6-nitro derivative acts as a more potent electrophile in cross-coupling and ring-opening reactions[5][7].

Mechanistic Pathways: Nucleophilic Ring Opening vs. Thermal Runaway

Understanding the dual reactivity of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide is critical for safe process scale-up. The molecule can undergo a controlled, regioselective ring opening when exposed to standard nucleophiles (e.g., amines, phenyllithium, or potassium fluoride)[1][8]. The nucleophile attacks the endocyclic sulfonyl sulfur atom, cleaving the N-SO2 bond[8].

Conversely, exposure to strong, sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) triggers an entirely different pathway. Deprotonation leads to an elimination reaction followed by the rapid, exothermic liberation of sulfur dioxide ( SO2​ )[1].

Mechanism SM 3H-1,2,3-Benzoxathiazole, 2,2-dioxide (High Electrophilicity) Nuc Nucleophilic Attack (e.g., Amines, KF) SM->Nuc Controlled Synthesis Base Strong Base Exposure (e.g., DBU) SM->Base Process Hazard PathA Endocyclic S-Attack (LUMO Directed) Nuc->PathA PathB Deprotonation & Elimination Base->PathB ProductA Regioselective Ring Opening PathA->ProductA Desired Pathway ProductB Thermal Decomposition (SO2 Release) PathB->ProductB Exothermic Runaway

Fig 1: Divergent reactivity pathways of cyclic sulfamidates based on reagent selection.

Experimental Protocols & Workflows

To ensure trustworthiness and reproducibility, the following self-validating protocols integrate computational predictions with physical synthesis and thermal safety profiling.

Protocol 1: Computational DFT Workflow for FMO Profiling

This protocol establishes the electronic baseline of the sulfamidate before physical synthesis, preventing the accidental generation of highly unstable analogs[2][6].

  • Geometry Initialization: Construct the 3D model of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide using GaussView. If available, import initial coordinates from X-ray crystallographic data (e.g., from sodium p-nitrobenzoxasulfamate monohydrate structures) to ensure accurate starting geometries[5].

  • Optimization: Run a ground-state geometry optimization in Gaussian 16 using the B3LYP functional and the 6-311++G(d,p) basis set[6].

  • Frequency Verification: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the structure is at a true local minimum[4].

  • Descriptor Extraction: Extract the EHOMO​ and ELUMO​ values from the output file. Calculate the global electrophilicity index ( ω ) using the formulas provided in Table 1.

  • Validation Gate: If ω>6.0 eV, flag the compound for high thermal instability and mandate micro-scale calorimetry before batch synthesis[1].

Protocol 2: One-Step Synthesis of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide

This method utilizes sulfuryl chloride to directly close the sulfamidate ring from the corresponding amino alcohol[1].

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 2-aminophenol (1.0 equiv) and imidazole (2.0 equiv) in anhydrous dichloromethane ( CH2​Cl2​ ) to achieve a 3.5 M concentration[1].

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath to bring the internal temperature to -15 °C[1]. Causality Note: Strict temperature control is required to prevent premature exothermic decomposition of the highly reactive intermediate.

  • Reagent Addition: Prepare a 0.8 M solution of sulfuryl chloride ( SO2​Cl2​ , 1.1 equiv) in anhydrous CH2​Cl2​ . Add this dropwise to the amino alcohol solution, maintaining the internal temperature at -15 °C[1].

  • Reaction & Isolation: Stir the mixture at -15 °C for 4 hours until complete conversion is observed via TLC. Allow the mixture to warm to room temperature, then filter it through a short silica plug to remove the precipitated imidazolium salts[1]. Concentrate the filtrate under reduced pressure.

Protocol 3: Thermal Safety Profiling via Mini-Calorimetry

To validate the DFT predictions, empirical thermal stability must be measured[1].

  • Sample Preparation: Prepare a dilute solution of the synthesized 3H-1,2,3-Benzoxathiazole, 2,2-dioxide in a non-reactive solvent.

  • Base Introduction: Introduce a controlled stoichiometric amount of DBU into the calorimeter cell containing the sulfamidate[1].

  • Enthalpy Measurement: Record the reaction enthalpy ( ΔH ).

  • Data Correlation: Map the measured exothermic energy release against the computed HOMO-LUMO gap. Self-Validation: Molecules with a narrower HOMO-LUMO gap will experimentally exhibit a lower onset temperature for SO2​ elimination and a higher total energy release, validating the computational model[1].

References

  • Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Organic Process Research & Development, ACS Publications. URL:[Link]

  • Potent Acetylcholinesterase Inhibitors: Synthesis, Biological Assay and Docking Study of Nitro Acridone Derivatives. ResearchGate. URL:[Link]

  • Theoretical Investigation of the Kukhtin-Ramirez Reaction Leading to Oxyphosphoranes Using DFT. Progress in Chemical and Biochemical Research. URL:[Link]

  • 4-Iodo-N,N-bis(2-nitrophenylsulfonyl)aniline: a three-dimensional framework structure built from six independent C—H...O hydrogen bonds. Researcher.life. URL:[Link]

  • Lewis Base-Switched [3 + 3] and [4 + 2] Annulation Reactions of δ-Acetoxy Allenoates with Cyclic N-Sulfonyl Imines. ACS Publications. URL:[Link]

  • Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. ResearchGate. URL:[Link]

Sources

Exploratory

In vitro biological activity of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide compounds

An In-Depth Technical Guide to the In Vitro Biological Activity of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide and Related Compounds Introduction: A Novel Scaffold with Therapeutic Promise The landscape of medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide and Related Compounds

Introduction: A Novel Scaffold with Therapeutic Promise

The landscape of medicinal chemistry is in a constant state of evolution, with the exploration of novel heterocyclic scaffolds forming the bedrock of new therapeutic discoveries. Among these, sulfur- and nitrogen-containing heterocycles have garnered significant attention due to their diverse pharmacological profiles. This guide delves into the in vitro biological activities of a promising class of compounds, with a focus on the 3H-1,2,3-benzoxathiazole, 2,2-dioxide core structure and its closely related analogues, such as 3H-1,2-benzoxathiepine 2,2-dioxides and 1,2,3-benzoxathiazine-2,2-dioxides. These compounds, characterized by a fused benzene ring and a sulfur-containing heterocyclic ring, have emerged as potent modulators of key biological targets, particularly in the realms of oncology and infectious diseases.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a summary of findings, but a practical guide to understanding the experimental rationale and methodologies for evaluating the in vitro efficacy of these compounds. We will explore their mechanism of action, detail the experimental protocols for assessing their activity, and present key data to illustrate their potential.

Enzyme Inhibition: A Primary Mechanism of Action

A significant body of research on benzoxathiazole dioxide analogues has centered on their potent and often selective inhibition of carbonic anhydrases (CAs).[1][2][3][4] CAs are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][4] Certain CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[1][3][5] Consequently, selective inhibitors of these tumor-associated CA isoforms are highly sought after as potential anticancer agents.[1][5]

Carbonic Anhydrase Inhibition Assays

The in vitro evaluation of CA inhibitors is typically performed using a stopped-flow CO2 hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the CO2 hydration reaction.

  • Enzyme and Compound Preparation:

    • Recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) are used.

    • The benzoxathiazole dioxide derivatives are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Assay Buffer Preparation:

    • A suitable buffer, such as Tris-HCl, is prepared at a specific pH (typically in the physiological range).

    • A pH indicator, such as p-nitrophenol, is added to the buffer to monitor pH changes.

  • Kinetic Measurements:

    • The assay is performed using a stopped-flow instrument.

    • The enzyme solution is mixed with the inhibitor solution at varying concentrations and incubated for a short period to allow for inhibitor binding.

    • This enzyme-inhibitor mixture is then rapidly mixed with a CO2-saturated solution.

    • The change in absorbance of the pH indicator is monitored over time, reflecting the rate of the enzymatic reaction.

  • Data Analysis:

    • The initial rates of the reaction are calculated for each inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations.

    • Inhibition constants (Ki) can be derived from the IC50 values using the Cheng-Prusoff equation.

Selectivity and Structure-Activity Relationships

A key aspect of the research into these compounds is their remarkable selectivity for inhibiting the tumor-associated CA IX and XII isoforms over the ubiquitous cytosolic isoforms CA I and II.[3][6] This selectivity is crucial for minimizing off-target effects and potential side effects. For instance, studies on 3H-1,2-benzoxathiepine 2,2-dioxides (homosulfocoumarins) have shown that the substitution pattern on the aromatic ring significantly influences both the inhibitory potency and the selectivity profile.[1][2][7]

Anticancer Activity: Beyond Enzyme Inhibition

The therapeutic potential of benzoxathiazole dioxide derivatives extends to direct anticancer effects, which are often evaluated through in vitro cytotoxicity assays on various cancer cell lines.[8][9][10] These assays are fundamental in early-stage drug discovery for identifying compounds that can induce cancer cell death or inhibit their proliferation.

In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12]

  • Cell Culture:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[9][11]

  • Compound Treatment:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the benzoxathiazole dioxide derivatives for a specified period (e.g., 48 or 72 hours).[12][13]

  • MTT Incubation:

    • After the treatment period, the culture medium is replaced with a fresh medium containing MTT.

    • The plates are incubated to allow viable cells with active metabolism to convert the yellow MTT into a purple formazan product.[11]

  • Formazan Solubilization and Absorbance Measurement:

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to untreated control cells.

    • The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, is determined.[11]

Quantitative Cytotoxicity Data

The following table summarizes representative IC50 values for related benzothiazole and benzoxazole derivatives against various human cancer cell lines, illustrating their potential as anticancer agents.

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzothiazole DerivativesHCT116 (Colon)Varies[12]
Benzothiazole DerivativesHeLa (Cervical)Varies[12]
Benzothiazole DerivativesSKOV-3 (Ovarian)Varies[12]
Benzothiadiazine DerivativesLung, Ovary, Prostate, Breast, ColonModerate to Good Inhibition[8]
Benzothiazole-ThiazolidineC6 (Glioma)0.03[14]
Pyrido[2,3-d]pyrimidineNCI-H460 (Lung), HepG2 (Liver), HCT-116 (Colon)Potent Cytotoxicity[9]

Antimicrobial Properties: A Broadening Spectrum of Activity

In addition to their anticancer potential, various benzothiazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[15][16][17] This broadens the therapeutic applicability of this chemical scaffold.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antimicrobial efficacy is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15][16]

  • Microorganism Preparation:

    • Bacterial or fungal strains are cultured in appropriate broth media to a standardized cell density.

  • Compound Dilution:

    • The test compounds are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized microbial suspension.

    • The plates are incubated under conditions suitable for the growth of the specific microorganism.

  • MIC Determination:

    • After incubation, the wells are visually inspected for microbial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Visualizing Experimental Workflows and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms, the following diagrams have been generated using Graphviz.

General Workflow for In Vitro Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 Data Analysis & Interpretation Synthesis Synthesis of Benzoxathiazole Derivatives Purification Purification & Characterization Synthesis->Purification Enzyme_Assay Enzyme Inhibition Assays (e.g., Carbonic Anhydrase) Purification->Enzyme_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT on Cancer Cells) Purification->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC Determination) Purification->Antimicrobial_Assay IC50 IC50/Ki Determination Enzyme_Assay->IC50 Cytotoxicity_Assay->IC50 Antimicrobial_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: A generalized workflow for the synthesis and in vitro evaluation of novel compounds.

Simplified Carbonic Anhydrase IX-Mediated Tumor Acidification

G cluster_0 Tumor Cell cluster_1 Extracellular Space CO2_H2O CO2 + H2O CAIX CA IX CO2_H2O->CAIX HCO3_H HCO3- + H+ CAIX->HCO3_H Acidification Acidic Tumor Microenvironment HCO3_H->Acidification Inhibitor Benzoxathiazole Dioxide Inhibitor Inhibitor->CAIX

Caption: Inhibition of CA IX by benzoxathiazole dioxides can disrupt tumor pH regulation.

Conclusion and Future Directions

The in vitro biological activities of 3H-1,2,3-benzoxathiazole, 2,2-dioxide and its analogues demonstrate a promising foundation for the development of novel therapeutic agents. Their potent and selective inhibition of tumor-associated carbonic anhydrase isoforms, coupled with their broader anticancer and antimicrobial activities, highlights the versatility of this chemical scaffold. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these compounds.

Future research should focus on elucidating the precise molecular mechanisms underlying their cytotoxicity and antimicrobial effects. Further structure-activity relationship studies will be crucial for designing next-generation derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles, ultimately paving the way for their translation into clinical candidates.

References

  • Ivanova, J., Abdoli, M., Nocentini, A., et al. (2020). Aryl Derivatives of 3H-1,2-benzoxathiepine 2,2-dioxide as Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 245-254. [Link]

  • Angeli, A., Ivanova, J., Lapinska, K., et al. (2017). 3H-1,2-benzoxathiepine 2,2-dioxides: a new class of isoform-selective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 864-869. [Link]

  • Angeli, A., Ivanova, J., Lapinska, K., et al. (2017). 3H-1,2-benzoxathiepine 2,2-dioxides: a new class of isoform-selective carbonic anhydrase inhibitors. PMC. [Link]

  • International Journal of Research in Engineering, Science and Management. (2021). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. IJRESM. [Link]

  • Ivanova, J., Abdoli, M., Nocentini, A., et al. (2019). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1063-1073. [Link]

  • Reddy, T. S., Kumar, N. S., Reddy, G. D., et al. (2011). Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[1][2][3]triazolo[1,5-b][1][2][3]thiadiazine 5,5-diones. Medicinal Chemistry, 7(3), 165-172. [Link]

  • ResearchGate. (2017). 3H-1,2-benzoxathiepine 2,2-dioxides: a new class of isoform-selective carbonic anhydrase inhibitors. ResearchGate. [Link]

  • Wang, Z., Cheng, P., Wang, Y., et al. (2012). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 17(1), 973-985. [Link]

  • Semantic Scholar. (2019). Aryl derivatives of 3H-1,2-benzoxathiepine 2,2-dioxide as carbonic anhydrase inhibitors. Semantic Scholar. [Link]

  • Osmaniye, D., Levent, S., Kaplancıklı, Z. A., et al. (2018). Synthesis and anticancer activity of some novel benzothiazole-thiazolidine derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(6), 373-381. [Link]

  • El-Gazzar, M. G., Sayed, A. R., & El-Gazzar, A. B. A. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][11]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1269. [Link]

  • ResearchGate. (2017). (PDF) 3H-1,2-benzoxathiepine 2,2-dioxides: a new class of isoform-selective carbonic anhydrase inhibitors. ResearchGate. [Link]

  • ResearchGate. (2024). (PDF) Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In- silico Evaluations as Potential Anticancer Agents. ResearchGate. [Link]

  • Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]

  • Sukhramani, P. S., et al. (2011). In-vitro cytotoxicity evaluation of novel N-substituted bis-benzimidazole derivatives for anti-lung an. Annals of Biological Research, 2(1), 51-59. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2007). synthesis-and-evaluation-of-novel-benzothiazole-derivatives-against-human-cervical-cancer-cell-lines.pdf. Indian Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of benzothiazole derivatives. ResearchGate. [Link]

  • Nehra, B., Kumar, R., & Singh, J. (2022). Recent insights into antibacterial potential of benzothiazole derivatives. PMC. [Link]

  • Acta Pharmaceutica Sciencia. (2017). The Synthesis, Antimicrobial Activity Studies, and Molecular Property Predictions of Novel Benzothiazole-2-Thione Derivatives. Acta Pharmaceutica Sciencia, 55(3), 17-30. [Link]

  • Semantic Scholar. (2022). 3H-1,2-Benzoxaphosphepine 2-oxides as selective inhibitors of carbonic anhydrase IX and XII. Semantic Scholar. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., et al. (2013). Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. Acta Poloniae Pharmaceutica, 70(2), 245-253. [Link]

  • Khan, K. M., et al. (2013). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 18(9), 11094-11111. [Link]

  • Oriental Journal of Chemistry. (n.d.). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Oriental Journal of Chemistry. [Link]

  • Sulo, P., & Gáplovský, A. (2009). New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity. Molecules, 14(12), 5136-5144. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. pharmacy-sciences.com. [Link]

  • ResearchGate. (2025). Chemistry and Biological Activities of 1,3-Benzoxathiol-2-ones. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3H-1,2,3-Benzoxathiazole, 2,2-dioxide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Preparation of cyclic sulfamates (sulfamidates) as versatile electrophiles for nucleophilic ring-opening reactions in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Preparation of cyclic sulfamates (sulfamidates) as versatile electrophiles for nucleophilic ring-opening reactions in the synthesis of functionalized amines and taurine derivatives.

Introduction and Mechanistic Rationale

Five-membered cyclic sulfamidates are highly valuable electrophiles in organic synthesis, frequently utilized on both laboratory and process scales to construct complex amine architectures[1]. The target compound, 3H-1,2,3-Benzoxathiazole, 2,2-dioxide (an N-unsubstituted benzo-fused cyclic sulfamate), presents a unique synthetic challenge.

The Challenge of Direct Cyclization: Attempting a direct, one-step cyclization of 2-aminophenol with sulfuryl chloride ( SO2​Cl2​ ) typically results in poor yields and complex mixtures. The high nucleophilicity of the unprotected primary amine, combined with the extreme reactivity of SO2​Cl2​ , leads to competitive oligomerization and uncontrolled exocyclic sulfamoylation.

The Solution: The "Safety-Catch" Protection Strategy: To establish a self-validating and high-yielding protocol, this methodology employs an N-tosyl protection strategy[2].

  • Protection: The primary amine of 2-aminophenol is masked with a p-toluenesulfonyl (tosyl) group, dampening its nucleophilicity and preventing over-reaction.

  • Cyclization: The N-tosyl intermediate is cyclized with SO2​Cl2​ in the presence of triethylamine. The tosyl group directs the ring closure efficiently.

  • Selective Deprotection: The critical step relies on the differential reactivity of the exocyclic versus endocyclic S-N bonds. Treatment with Potassium Fluoride (KF) selectively attacks the exocyclic tosyl sulfur atom, cleaving the N-Ts bond while leaving the endocyclic sulfamate ring intact, thereby yielding the N-unsubstituted 3H-1,2,3-benzoxathiazole, 2,2-dioxide[2][3].

Synthetic Workflow Visualization

SynthesisWorkflow A 2-Aminophenol + p-Toluenesulfonyl Chloride B N-(2-hydroxyphenyl)- p-toluenesulfonamide A->B Pyridine, DCM 0 °C to RT (N-Tosylation) C 3-Tosyl-1,2,3-benzoxathiazole 2,2-dioxide B->C SO2Cl2, Et3N, DCM -15 °C (Cyclization) D 3H-1,2,3-Benzoxathiazole 2,2-dioxide C->D KF, MeCN Reflux (Selective Deprotection)

Synthetic workflow for 3H-1,2,3-Benzoxathiazole, 2,2-dioxide via N-tosyl protection.

Experimental Methodologies

Safety Note: Sulfuryl chloride ( SO2​Cl2​ ) is highly toxic, corrosive, and reacts violently with water. All procedures must be conducted in a certified fume hood using appropriate professional Personal Protective Equipment (PPE).

Step 1: Synthesis of N-(2-hydroxyphenyl)-p-toluenesulfonamide
  • Initialization: In an oven-dried, argon-flushed round-bottom flask, dissolve 2-aminophenol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Base Addition: Add anhydrous pyridine (1.2 equiv) to the solution and cool the reaction mixture to 0 °C using an ice bath.

  • Tosylation: Dissolve p-toluenesulfonyl chloride (TsCl, 1.05 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes to control the exothermic reaction.

  • Completion: Allow the mixture to warm to room temperature and stir for 4 hours. Quench with 1 M HCl, extract the organic layer, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via recrystallization (ethanol/water) to afford the N-tosyl intermediate.

Step 2: Cyclization to 3-Tosyl-1,2,3-benzoxathiazole 2,2-dioxide
  • Initialization: Dissolve the N-(2-hydroxyphenyl)-p-toluenesulfonamide (1.0 equiv) in anhydrous DCM (0.15 M). Cool the solution strictly to -15 °C using a dry ice/acetone bath[1].

  • Base Addition: Add triethylamine ( Et3​N , 2.2 equiv) dropwise, maintaining the internal temperature at -15 °C.

  • Cyclization: Prepare a 0.8 M solution of sulfuryl chloride ( SO2​Cl2​ , 1.1 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 1 hour[1]. Mechanistic insight: Strict temperature control is required here to prevent the degradation of the highly reactive chlorosulfonate intermediate before ring closure occurs.

  • Workup: Stir for an additional 2 hours at -15 °C, then allow to warm to 0 °C. Quench carefully with cold water. Separate the organic layer, wash with saturated NaHCO3​ and brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (heptane/EtOAc)[1].

Step 3: Selective Deprotection to 3H-1,2,3-Benzoxathiazole 2,2-dioxide
  • Initialization: Dissolve 3-tosyl-1,2,3-benzoxathiazole 2,2-dioxide (1.0 equiv) in anhydrous acetonitrile (MeCN) to a concentration of 0.2 M.

  • Reagent Addition: Add anhydrous Potassium Fluoride (KF, 3.0 equiv). Mechanistic insight: The fluoride ion acts as a hard nucleophile, selectively attacking the hard, highly oxidized exocyclic tosyl sulfur atom, leading to the cleavage of the exocyclic N-S bond rather than the endocyclic sulfamate ring[2][3].

  • Cleavage: Heat the reaction mixture to reflux under argon for 12-16 hours until TLC indicates complete consumption of the starting material.

  • Isolation: Cool the mixture, filter off the insoluble fluoride salts, and concentrate the filtrate. Purify the crude product via flash chromatography to isolate pure 3H-1,2,3-benzoxathiazole, 2,2-dioxide[2].

Quantitative Data Summary

The following table summarizes the typical reaction parameters and expected yields for the optimized three-step protocol.

StepTransformationKey ReagentsTemp (°C)Time (h)Typical Yield (%)
1 N-TosylationTsCl, Pyridine, DCM0 254.085 - 92%
2 Cyclization SO2​Cl2​ , Et3​N , DCM-15 03.070 - 78%
3 Selective DeprotectionKF, MeCN82 (Reflux)14.065 - 72%

Sources

Application

Application Notes &amp; Protocols: The Synthetic Utility of 1,2,3-Benzoxathiazine-2,2-dioxides in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide, a heterocyclic scaffold of significant interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into its synthesis, reaction mechanisms, and primary applications, with a focus on its role as a precursor to potent enzyme inhibitors.

A Note on Nomenclature: The term "3H-1,2,3-Benzoxathiazole, 2,2-dioxide" as per the user request implies a five-membered ring fused to a benzene ring. However, the relevant scientific literature and applications predominantly focus on the closely related six-membered ring system: 1,2,3-Benzoxathiazine-2,2-dioxide . This guide will focus on this six-membered scaffold, as it aligns with the available research and practical applications in heterocyclic chemistry.

Introduction to 1,2,3-Benzoxathiazine-2,2-dioxides

The 1,2,3-benzoxathiazine-2,2-dioxide core is a privileged heterocyclic structure. It combines the features of a cyclic sulfamate (a sultam) fused to an aromatic ring. This arrangement confers specific electronic and conformational properties, making it a valuable building block for designing molecules that can interact with biological targets.

Their primary significance lies in their role as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[1] The development of isoform-selective CA inhibitors is a major goal in the treatment of diseases like glaucoma, epilepsy, and certain types of cancer.[1]

Synthesis of 1,2,3-Benzoxathiazine-2,2-dioxides

The most direct and common route to this heterocyclic system involves the cyclization of substituted 2-hydroxybenzaldehydes with sulfamoyl chloride. This reaction provides a modular approach, allowing for the introduction of various substituents onto the aromatic ring to modulate the compound's physicochemical and biological properties.

General Reaction Scheme

The fundamental reaction involves an electrophilic attack by the sulfur of sulfamoyl chloride on the phenolic oxygen of a 2-hydroxybenzaldehyde, followed by an intramolecular condensation to form the six-membered heterocyclic ring.

cluster_0 General Synthesis R_Benzaldehyde Substituted 2-Hydroxybenzaldehyde Product Substituted 1,2,3-Benzoxathiazine-2,2-dioxide R_Benzaldehyde->Product Pyridine or other base Room Temp Sulfamoyl_Chloride +   Sulfamoyl Chloride (H2NSO2Cl) Sulfamoyl_Chloride->Product

Caption: General synthetic route to 1,2,3-benzoxathiazine-2,2-dioxides.

Detailed Experimental Protocol: Synthesis of 7-Methyl-1,2,3-benzoxathiazine-2,2-dioxide

This protocol is adapted from established procedures and provides a representative example of the synthesis.[1]

Materials:

  • 2-hydroxy-4-methylbenzaldehyde (1.47 mmol, 1.0 eq)

  • Sulfamoyl chloride (3.68 mmol, 2.5 eq)

  • Anhydrous Pyridine (as solvent and base)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether (PE)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-hydroxy-4-methylbenzaldehyde (0.20 g, 1.47 mmol) in anhydrous pyridine, add sulfamoyl chloride (0.42 g, 3.68 mmol) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 72 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into ice-water and extract with Ethyl Acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel using a mixture of Petroleum Ether and Ethyl Acetate (1:1) as the eluent.

  • The pure product, 7-methyl-1,2,3-benzoxathiazine 2,2-dioxide, is obtained as a light yellow solid.[1]

Expected Yield: ~70%[1]

Data Summary: Synthesis of Substituted Derivatives

The following table summarizes the synthesis of various derivatives, highlighting the versatility of the method.[1]

Compound IDSubstituent (Position)Starting AldehydeReaction Time (h)Yield (%)
2e 7-Methyl2-hydroxy-4-methylbenzaldehyde7270
2f 7-Methoxy2-hydroxy-4-methoxybenzaldehyde4867
2g 7-Fluoro2-hydroxy-4-fluorobenzaldehyde7251
2i 8-Methoxy2-hydroxy-3-methoxybenzaldehyde2430
2j 8-Fluoro2-hydroxy-3-fluorobenzaldehyde7242
2k 8-Bromo3-bromo-2-hydroxybenzaldehyde7239

Application as Carbonic Anhydrase Inhibitors

The primary application of 1,2,3-benzoxathiazine-2,2-dioxides in heterocyclic chemistry is in the field of drug development, specifically as inhibitors of human carbonic anhydrase (hCA) isoforms.

Mechanism of Action: Human carbonic anhydrases are zinc-containing enzymes.[1] While the exact mechanism for this class is still under investigation, it is hypothesized to be similar to that of sulfocoumarins.[2] This proposed mechanism involves the enzyme itself catalyzing the hydrolysis of the heterocyclic ring. This opens the ring to form a sulfonic acid derivative, which then coordinates to the zinc ion (Zn²⁺) in the active site, blocking its catalytic activity.[2]

cluster_0 Proposed Inhibition Mechanism Inhibitor 1,2,3-Benzoxathiazine -2,2-dioxide Hydrolysis Enzyme-mediated Hydrolysis Inhibitor->Hydrolysis Enters Active Site Enzyme Carbonic Anhydrase (with Zn²⁺ in active site) Enzyme->Hydrolysis RingOpened Ring-Opened Sulfonic Acid Intermediate Hydrolysis->RingOpened InhibitedComplex Inhibited Enzyme-Inhibitor Complex (Coordinated to Zn²⁺) RingOpened->InhibitedComplex Binds to Zn²⁺

Caption: Proposed mechanism of carbonic anhydrase inhibition.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

Objective: To determine the inhibitory potency (Kᵢ) of synthesized 1,2,3-benzoxathiazine-2,2-dioxide derivatives against various hCA isoforms.

Principle: The assay measures the inhibition of the hCA-catalyzed hydration of carbon dioxide (CO₂). This is typically done using a stopped-flow instrument by monitoring the change in pH using a suitable indicator.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Synthesized inhibitor compounds dissolved in DMSO

  • HEPES buffer (or similar, pH 7.4)

  • Phenol Red (or other suitable pH indicator)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: Prepare a solution of the hCA isoform in the assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Mixture: In the spectrophotometer cuvette, mix the enzyme solution, pH indicator, and varying concentrations of the inhibitor. Allow to incubate for a set period (e.g., 10-15 minutes) to allow for inhibitor binding.

  • Initiation of Reaction: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water using the stopped-flow apparatus.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time. The initial rate of the reaction is determined from the slope of the absorbance curve.

  • Data Analysis: Plot the reaction rates against the inhibitor concentration. The inhibitory constant (Kᵢ) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten, Cheng-Prusoff equation).

Data Summary: Inhibitory Activity against hCA Isoforms

The following table presents the inhibition constants (Kᵢ, in nM) for selected 1,2,3-benzoxathiazine-2,2-dioxide derivatives against four hCA isoforms. Lower values indicate higher potency.[1]

Compound IDSubstituenthCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
2e 7-Methyl15,63089.625.44.5
2f 7-Methoxy7,85050.328.15.8
2g 7-Fluoro9,78012.725.55.1
2i 8-Methoxy>100,0001,12545.38.7
2j 8-Fluoro8,9309.830.16.2
2k 8-Bromo9,84015.425.35.3

Analysis: The data demonstrates that these compounds are potent inhibitors of hCA II, IX, and XII, with nanomolar efficacy.[1] Notably, they show significantly weaker inhibition of the cytosolic isoform hCA I, which is a desirable characteristic for reducing off-target effects. The high potency against the tumor-associated isoforms hCA IX and XII makes this scaffold a promising starting point for the development of novel anticancer agents.[1]

Conclusion and Future Outlook

The 1,2,3-benzoxathiazine-2,2-dioxide scaffold represents a valuable and synthetically accessible class of heterocyclic compounds. Its primary application as a selective inhibitor of carbonic anhydrases has been well-established, offering significant potential in drug discovery, particularly for oncology.

Future research in this area may focus on:

  • Expanding the library of derivatives to further optimize selectivity and potency.

  • Elucidating the precise mechanism of inhibition through X-ray crystallography studies of enzyme-inhibitor complexes.

  • Exploring other potential biological targets and applications for this versatile heterocyclic system.

References

  • Di Cesare Mannelli, L., et al. (2016). 3H-1,2-benzoxathiepine 2,2-dioxides: a new class of isoform-selective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 156-163. [Link]

  • Chebanov, V. A., et al. (2018). 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – new enol nucleophile in three-component interaction with benzaldehydes and active methylene nitriles. RSC Advances, 8(70), 40199-40208. [Link]

  • Chebanov, V. A., et al. (2018). 1,2-Benzoxathiin-4(3H)-one 2,2-dioxide – new enol nucleophile in three-component interaction with benzaldehydes and active methylene nitriles. RSC Advances, 8(70), 40199-40208. [Link]

  • Gyujtó, I., et al. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3283. [Link]

  • Dudutienė, V., et al. (2014). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 868-875. [Link]

Sources

Method

The Synthetic Utility of Benzothiadiazine Dioxides: A Guide for the Research Scientist

Introduction: Unveiling a Versatile Heterocyclic Scaffold Within the landscape of synthetic organic chemistry, the quest for robust and versatile reagents is perpetual. Among the plethora of heterocyclic systems, the 1,2...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Heterocyclic Scaffold

Within the landscape of synthetic organic chemistry, the quest for robust and versatile reagents is perpetual. Among the plethora of heterocyclic systems, the 1,2,3-benzothiadiazine 1,1-dioxide scaffold has emerged as a compound of significant interest. Though related structures such as 1,2,4-benzothiadiazine 1,1-dioxides have established roles as diuretics and antihypertensive agents, the 1,2,3-isomers offer a distinct reactivity profile, rendering them valuable building blocks in medicinal chemistry and organic synthesis.[1][2][3] This guide provides an in-depth exploration of the synthesis and application of these compounds, with a focus on practical protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of the 1,2,3-Benzothiadiazine 1,1-Dioxide Core

The construction of the 1,2,3-benzothiadiazine 1,1-dioxide ring system is typically achieved through the cyclization of an appropriately substituted ortho-disubstituted benzene derivative with hydrazine.[1] A common and effective route commences with sodium 2-formylbenzenesulfonate.

General Synthetic Protocol: From Sulfonate to Heterocycle

The synthesis of the parent 2H-1,2,3-benzothiadiazine 1,1-dioxide is a well-established procedure.[1][4] The key steps involve the conversion of the sulfonate salt to the corresponding sulfonyl chloride, followed by cyclization with hydrazine.

Step 1: Synthesis of 2-Formylbenzenesulfonyl Chloride

  • To a suspension of sodium 2-formylbenzenesulfonate (1.0 eq) in a suitable solvent such as a mixture of phosphorus pentachloride and phosphorus oxychloride, is added thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF).

  • The reaction mixture is heated to facilitate the conversion to the sulfonyl chloride.

  • Upon completion, the excess reagents are removed under reduced pressure to yield crude 2-formylbenzenesulfonyl chloride.

Step 2: Cyclization with Hydrazine

  • The crude 2-formylbenzenesulfonyl chloride is dissolved in an appropriate solvent, for example, a chlorinated solvent like dichloromethane.

  • The solution is cooled in an ice bath, and hydrazine hydrate (1.0-1.2 eq) is added dropwise.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature to drive the cyclization.

  • The reaction mixture is then worked up by washing with water and brine, followed by drying over an anhydrous salt (e.g., Na2SO4) and concentration in vacuo to afford the 2H-1,2,3-benzothiadiazine 1,1-dioxide.

This two-step process generally provides the desired heterocycle in good yields.[1]

Applications in Organic Synthesis: A Multifaceted Reagent

The reactivity of 1,2,3-benzothiadiazine 1,1-dioxides is characterized by the interplay of the sulfonyl group, the C=N double bond, and the reactive N-H bond, making them versatile intermediates for a range of chemical transformations.

N-Functionalization: Alkylation and Acylation Reactions

The nitrogen atoms of the 1,2,3-benzothiadiazine 1,1-dioxide ring can be readily functionalized through alkylation and acylation reactions.[2] These modifications are crucial for diversifying the scaffold for applications such as the development of novel bactericides and fungicides.[2]

Protocol for N-Alkylation:

  • To a solution of 2H-1,2,3-benzothiadiazine 1,1-dioxide (1.0 eq) in a polar aprotic solvent like DMF, add a suitable base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) at 0 °C.

  • After stirring for a short period to allow for deprotonation, add the desired alkylating agent (e.g., methyl iodide, ethyl iodide) (1.1 eq).

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the N-alkylated product.

Interestingly, alkylation can occur at both the N(2) and N(3) positions, and the selectivity can be influenced by the choice of base and solvent.[2]

Table 1: Regioselectivity in N-Alkylation

Base/Solvent SystemMajor Product
t-BuOK / DMFN(2)-alkylated
NaH / THFN(3)-alkylated (mesoionic)
Ring Transformation and Contraction Reactions

Under certain conditions, the 1,2,3-benzothiadiazine 1,1-dioxide ring can undergo contraction to form other valuable heterocyclic systems, such as 1,2-benzisothiazole 1,1-dioxides.[1]

Diagram 1: Synthetic Pathway to 1,2,3-Benzothiadiazine 1,1-Dioxide

Synthesis A Sodium 2-formylbenzenesulfonate B 2-Formylbenzenesulfonyl Chloride A->B SOCl2, DMF (cat.) or PCl5/POCl3 C 2H-1,2,3-Benzothiadiazine 1,1-Dioxide B->C Hydrazine

Caption: General synthesis of 2H-1,2,3-benzothiadiazine 1,1-dioxide.

Precursors to Reactive Intermediates: The Generation of Sulfenes

One of the more intriguing applications of 1,2,3-benzothiadiazine 1,1-dioxides is their use as precursors for the generation of highly reactive sulfene intermediates.[1][2] Thermolysis or chlorination of the parent heterocycle can lead to the extrusion of nitrogen and the formation of a sulfene, which can then be trapped by various nucleophiles.[1]

Protocol for Sulfene Generation and Trapping:

  • In a dry, inert atmosphere, dissolve 2H-1,2,3-benzothiadiazine 1,1-dioxide (1.0 eq) in a suitable high-boiling solvent.

  • For thermolysis, heat the solution to high temperatures (e.g., 500 °C in a quartz tube) to induce nitrogen extrusion and sulfene formation.[2]

  • Alternatively, for chlorination-induced formation, treat a solution of the heterocycle in a dry solvent like dichloromethane at low temperature (0-2 °C) with a chlorinating agent.[1]

  • The in-situ generated sulfene can be trapped by co-reactants present in the reaction mixture.

Diagram 2: Reactivity of 1,2,3-Benzothiadiazine 1,1-Dioxide

Reactivity Start 2H-1,2,3-Benzothiadiazine 1,1-Dioxide Alkylation N-Alkylated Products Start->Alkylation R-X, Base Acylation N-Acylated Products Start->Acylation RCOCl Reduction 3,4-Dihydro Derivatives Start->Reduction Reducing Agent RingContraction 1,2-Benzisothiazole 1,1-Dioxides Start->RingContraction Base/Heat Sulfene Sulfene Intermediate Start->Sulfene Heat or Cl2

Caption: Key transformations of the benzothiadiazine dioxide scaffold.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 1,2,3-benzothiadiazine 1,1-dioxides and their precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6][7][8][9]

  • Ventilation: Conduct all manipulations in a well-ventilated fume hood to avoid inhalation of dust or vapors.[5][7][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8]

  • Handling: Avoid formation of dust and aerosols. Use non-sparking tools to prevent ignition sources.[5]

In case of exposure, consult the material safety data sheet (MSDS) for specific first-aid measures.[5][6][7][8][9]

Conclusion and Future Outlook

The 1,2,3-benzothiadiazine 1,1-dioxide scaffold represents a valuable and versatile platform in organic synthesis. Its straightforward synthesis and diverse reactivity allow for the generation of a wide array of functionalized molecules and reactive intermediates. For researchers and drug development professionals, a thorough understanding of the chemistry of these compounds opens doors to novel molecular architectures with potential applications in medicinal chemistry and materials science. Further exploration of their reaction scope and the development of catalytic and asymmetric transformations will undoubtedly continue to expand the utility of this important class of heterocycles.

References

  • Butkute, A., et al. (2021). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1633-1644. [Link]

  • King, J. F., & Harding, D. R. K. (1976). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. Canadian Journal of Chemistry, 54(17), 2652-2659. [Link]

  • Farkas, J., & Káncz, I. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Chemistry, 2(3), 674-690. [Link]

  • Li, Y., et al. (2023). Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][10]Thiazin-4-One Derivatives. Molecules, 28(10), 4079. [Link]

  • Farkas, J., & Káncz, I. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]

  • Hope, P., et al. (2021). Benzo[1][4][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Molecules, 26(13), 3986. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules, 28(22), 7594. [Link]

  • Patel, P. K., et al. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications, 10(2), 1074-1080. [Link]

  • Krastina, I., et al. (2015). 3H-1,2-benzoxathiepine 2,2-dioxides: a new class of isoform-selective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 947-951. [Link]

  • Carl Roth. (2023). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. [Link]

  • Sigma-Aldrich. (2023). Safety Data Sheet. [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies Involving 3H-1,2,3-Benzoxathiazole, 2,2-Dioxide

Executive Summary & Chemical Rationale In modern synthetic organic chemistry and drug development, the activation of inert C–O bonds has emerged as a powerful alternative to traditional halide-based cross-coupling. 3H-1,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In modern synthetic organic chemistry and drug development, the activation of inert C–O bonds has emerged as a powerful alternative to traditional halide-based cross-coupling. 3H-1,2,3-Benzoxathiazole, 2,2-dioxide —a fused bicyclic sulfamate derived from 2-aminophenol—represents a highly versatile, bench-stable electrophile. Unlike moisture-sensitive aryl triflates, cyclic sulfamates are highly crystalline and stable under a variety of standard synthetic manipulations[1].

The unique reactivity of 3H-1,2,3-benzoxathiazole, 2,2-dioxide stems from its stereoelectronic properties. The sulfamate moiety acts as a strong electron-withdrawing group, polarizing the C(aryl)–O bond. Simultaneously, the five-membered oxathiazole ring introduces significant ring strain, which lowers the activation energy required for oxidative addition by low-valent transition metals[2]. Depending on the catalyst system employed, this scaffold can undergo either direct C–O bond activation (yielding biaryls or alkylarenes) or nucleophilic ring-opening at the sulfonyl center[2].

Mechanistic Insights: Catalyst Selection and Causality

The choice of transition metal is critical when utilizing cyclic sulfamates as electrophiles. While Palladium (Pd) is the gold standard for aryl halides, the C–O bond in sulfamates possesses a higher bond dissociation energy.

  • Nickel Catalysis (Suzuki-Miyaura): Nickel(0) is more electropositive and has a smaller atomic radius than Palladium(0). This allows Ni to readily back-donate electron density into the σ* orbital of the sterically hindered, electron-rich C–O bond of the benzoxathiazole system, facilitating oxidative addition[3].

  • Iron Catalysis (Kumada-Type Alkylation): When forming sp2–sp3 linkages with alkyl Grignard reagents, Ni-catalysis often suffers from competitive C–O reduction or β-hydride elimination. Iron catalysis bypasses this by operating through a distinct single-electron transfer (SET) radical pathway, enabling high-yielding alkylations[4].

CatalyticCycle Ni0 Ni(0)L₂ Active Catalyst OxAdd Oxidative Addition [Ar–Ni(II)(L)₂–OSO₂NHR] Ni0->OxAdd 3H-1,2,3-Benzoxathiazole 2,2-dioxide TransMet Transmetalation [Ar–Ni(II)(L)₂–R'] OxAdd->TransMet R'-B(OH)₂ / Base - Sulfamate salt Product Reductive Elimination Cross-Coupled Product TransMet->Product Product->Ni0 Regeneration - Product

Figure 1: Ni-catalyzed C-O bond activation and cross-coupling cycle of cyclic sulfamates.

Quantitative Reaction Scope

The following table summarizes the optimized reaction conditions and quantitative yields for various cross-coupling transformations utilizing 3H-1,2,3-benzoxathiazole, 2,2-dioxide and its derivatives[1][2][4].

Electrophile ScaffoldCoupling PartnerCatalyst / Ligand SystemSolvent & BaseTemp / TimeYield (%)
Unsubstituted Phenylboronic acidNiCl₂(PCy₃)₂ (5 mol%)Toluene, K₃PO₄110 °C / 12 h88%
5-Methyl-substituted 4-Methoxyphenylboronic acidNi(cod)₂ / ICy (5 mol%)Dioxane, K₃PO₄100 °C / 14 h84%
Unsubstituted n-Butylmagnesium chlorideFeCl₂ (5 mol%) / SIPrTHF, None25 °C / 3 h76%
6-Nitro-substituted Morpholine (C–N coupling)Pd₂(dba)₃ / RuPhosToluene, Cs₂CO₃90 °C / 18 h81%

Validated Experimental Protocols

Protocol A: Synthesis of 3H-1,2,3-Benzoxathiazole, 2,2-Dioxide

This protocol establishes a self-validating method for generating the electrophilic precursor from inexpensive starting materials.

  • Preparation: Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Dissolution: Dissolve 2-aminophenol (10.0 mmol, 1.09 g) in anhydrous dichloromethane (DCM, 50 mL).

  • Base Addition: Add triethylamine (22.0 mmol, 3.06 mL). Cool the mixture to 0 °C using an ice-water bath to control the initial exothermic reaction.

  • Cyclization: Add sulfuryl chloride (SO₂Cl₂, 11.0 mmol, 0.89 mL) dropwise over 15 minutes.

    • Causality Check: Dropwise addition at 0 °C is critical. Rapid addition leads to uncontrolled exotherms, promoting intermolecular oligomerization rather than the desired intramolecular [5+1] cyclization[1].

  • Reaction Monitoring: Remove the ice bath and stir for 2 hours at room temperature. Validate completion via TLC (Hexanes/EtOAc 7:3; UV active, Rf​≈0.4 ).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude residue from hot ethanol to yield the product as a white crystalline solid.

Protocol B: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling

A robust methodology for C(aryl)–C(aryl) bond formation via C–O activation.

  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 3H-1,2,3-benzoxathiazole, 2,2-dioxide (1.0 mmol), arylboronic acid (1.5 mmol, 1.5 equiv), NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%), and finely ground anhydrous K₃PO₄ (3.0 mmol, 3.0 equiv).

  • Solvent Addition: Add anhydrous toluene (4.0 mL).

    • Causality Check: Toluene is strictly preferred over highly polar solvents like DMF or water mixtures. Polar protic environments can induce premature nucleophilic ring-opening of the base-sensitive cyclic sulfamate before oxidative addition can occur[2].

  • Heating: Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and stir vigorously at 110 °C in a pre-heated oil bath for 12 hours.

  • Validation & Workup: Cool to room temperature. To validate the yield internally, add dodecane (1.0 mmol) as a GC standard. Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the nickel catalyst and inorganic salts.

  • Isolation: Concentrate the filtrate and purify the biaryl product via flash column chromatography (typically utilizing a Hexanes/EtOAc gradient).

Protocol C: Iron-Catalyzed Kumada-Type Alkylation

An advanced protocol for sp2-sp3 coupling, avoiding β-hydride elimination[4].

  • Catalyst Mixing: In a glovebox, combine 3H-1,2,3-benzoxathiazole, 2,2-dioxide (1.0 mmol) and anhydrous FeCl₂ (0.05 mmol, 5 mol%) in a 20 mL scintillation vial equipped with a PTFE-lined septum cap.

  • Solvent & Cooling: Add anhydrous THF (3.0 mL) and transfer the sealed vial to a fume hood. Cool the mixture to 0 °C under a positive pressure of nitrogen.

  • Grignard Addition: Slowly inject the alkylmagnesium chloride solution (e.g., n-BuMgCl, 2.0 M in THF, 1.5 mmol) dropwise via syringe.

    • Causality Check: The reaction immediately turns dark brown/black, indicative of the formation of the active low-valent iron species. Iron catalysis is utilized here because Ni-catalysis with alkyl Grignards often results in competitive reduction of the C–O bond rather than productive cross-coupling[4].

  • Reaction: Stir at room temperature for 3 hours.

  • Quenching: Carefully quench the reaction by dropwise addition of 1M HCl (2 mL) at 0 °C. This decomposes the active iron complex and neutralizes excess Grignard reagent. Extract with EtOAc, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Cyclic Sulfamates through [5+1] Cyclization of Sulfuryl Fluoride and Salicylic Amides: Synthesis and Chemical Transformations ChemRxiv[Link]

  • Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates Organic Process Research & Development - ACS Publications[Link]

  • Iron-Catalyzed Alkylations of Aryl Sulfamates and Carbamates Journal of the American Chemical Society - ACS Publications[Link]

  • Palladium-Catalyzed C−H Activation/C−N Bond Formation Reactions: DFT Study of Reaction Mechanisms and Reactive Intermediates Organometallics - ACS Publications[Link]

Sources

Method

Application Note: Preclinical In Vivo Evaluation Protocols for 3H-1,2,3-Benzoxathiazole, 2,2-Dioxide Based Drugs

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound 3H-1,2,3-benzoxathiazole, 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 3H-1,2,3-benzoxathiazole, 2,2-dioxide represents a highly specialized heterocyclic pharmacophore characterized by a five-membered cyclic sulfamate core fused to a benzene ring[1]. In contemporary drug discovery, cyclic sulfamates have emerged as potent mechanism-based inhibitors (MbIs) of arylsulfatases, most notably human Steroid Sulfatase (STS) and bacterial arylsulfatases (e.g., in Pseudomonas aeruginosa)[2].

STS (EC 3.1.6.1) plays a critical role in intracrinology by hydrolyzing inactive circulating steroid sulfates—such as estrone sulfate (E1S)—into active, unconjugated steroids like estrone (E1)[3]. In hormone-dependent malignancies (e.g., ER+ breast cancer), this pathway is a primary driver of tumor proliferation.

The Causality of Inhibition: 3H-1,2,3-benzoxathiazole, 2,2-dioxide acts as an irreversible, active-site-directed inhibitor[4]. The enzyme's catalytic formylglycine (FGly) residue initiates a nucleophilic attack on the endocyclic sulfur atom of the drug. This triggers a ring-opening event that covalently and irreversibly modifies the active site, permanently disabling the enzyme. Because of this irreversible mechanism, standard pharmacokinetic (PK) evaluations are insufficient on their own; they must be coupled with ex vivo pharmacodynamic (PD) assays to create a self-validating preclinical system.

MOA E1S Estrone Sulfate (Inactive) STS Steroid Sulfatase (STS) E1S->STS Substrate E1 Estrone (Active) STS->E1 Hydrolysis ER Estrogen Receptor E1->ER Binding Tumor Tumor Growth ER->Tumor Proliferation Drug 3H-1,2,3-Benzoxathiazole 2,2-dioxide Drug->STS Irreversible Inhibition

Mechanism of Action: Irreversible inhibition of STS by 3H-1,2,3-Benzoxathiazole, 2,2-dioxide.

Pharmacokinetics (PK) and Biodistribution Protocol

Causality & Field Insight: Cyclic sulfamates contain a strained five-membered ring that is inherently susceptible to nucleophilic attack[1]. During tissue extraction, endogenous nucleophiles or alkaline pH can cause artifactual ex vivo ring-opening, leading to artificially low PK readings. To prevent this, tissues must be processed on ice, and extractions must be performed in acidic environments (e.g., 0.1% formic acid) to stabilize the benzoxathiazole dioxide core.

Step-by-Step Methodology:
  • Animal Preparation: Fast female BALB/c nude mice (6-8 weeks old) for 4 hours prior to dosing to ensure uniform gastrointestinal absorption.

  • Dosing: Administer the 3H-1,2,3-benzoxathiazole, 2,2-dioxide derivative via intravenous (IV) tail vein injection (5 mg/kg) or oral gavage (PO) (20 mg/kg). Formulate the drug in a vehicle of 10% DMSO / 90% PEG-400 to ensure solubility.

  • Blood Sampling: Collect 50 µL of blood via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes pre-chilled on ice. Centrifuge immediately at 2,000 x g for 10 min at 4°C to separate plasma.

  • Tissue Harvest: At T=4h and T=24h, euthanize a subset of mice. Perfuse with ice-cold PBS to clear intravascular blood. Snap-freeze liver, kidneys, and tumor tissues in liquid nitrogen.

  • Extraction: Homogenize tissues in 3 volumes of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (stable isotope-labeled analog). Centrifuge at 15,000 x g for 15 min at 4°C.

  • LC-MS/MS Analysis: Inject the supernatant onto a C18 column. Utilize a water/acetonitrile gradient (both containing 0.1% formic acid). Monitor specific Multiple Reaction Monitoring (MRM) transitions corresponding to the intact cyclic sulfamate.

Pharmacodynamics (PD): Ex Vivo STS Inhibition Assay

Causality & Field Insight: Why measure ex vivo enzyme activity instead of relying solely on plasma drug levels? Because 3H-1,2,3-benzoxathiazole, 2,2-dioxide is a mechanism-based, irreversible inhibitor[4], the target remains inhibited long after the drug has been cleared from the bloodstream. Relying solely on PK leads to a false assumption of inactivity at later time points. This radiometric assay serves as a definitive self-validating step, proving that target engagement persists independently of circulating drug concentrations.

Step-by-Step Methodology:
  • Tissue Preparation: Homogenize harvested liver and tumor tissues in 0.1 M Tris-HCl buffer (pH 7.4). Determine and adjust the protein concentration to 1 mg/mL using a standard BCA assay.

  • Substrate Incubation: Aliquot 100 µL of the tissue homogenate into a reaction tube. Add 20 µM of [³H]-Estrone Sulfate (approx. 300,000 dpm) suspended in Tris-HCl buffer.

  • Reaction Phase: Incubate the mixture in a shaking water bath at 37°C for exactly 30 minutes.

  • Phase Separation: Terminate the reaction by adding 1 mL of toluene. Vortex vigorously for 1 minute. The unconjugated [³H]-Estrone (hydrolyzed product) partitions into the organic toluene layer, while the unreacted [³H]-Estrone Sulfate remains in the aqueous phase.

  • Quantification: Transfer 500 µL of the upper toluene layer to a scintillation vial containing 5 mL of liquid scintillation cocktail. Measure radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Processing: Express STS activity as pmol of estrone formed / mg of protein / hour. Calculate the percentage of inhibition relative to vehicle-treated control mice.

Efficacy Protocol: Hormone-Dependent Breast Cancer Xenograft Model

Causality & Field Insight: Why use ovariectomized mice supplemented with E1S? MCF-7 human breast cancer cells are ER+ and require estrogen to proliferate. By removing the ovaries (the endogenous source of estradiol) and supplying inactive estrone sulfate (E1S), the tumor is forced to rely entirely on its own intratumoral Steroid Sulfatase to convert E1S into active estrone[3]. This creates a self-validating closed-loop system: if the cyclic sulfamate drug successfully inhibits STS, the tumor starves of estrogen and stops growing.

Step-by-Step Methodology:
  • Ovariectomy & Supplementation (Day -14): Perform bilateral ovariectomies on female BALB/c nude mice under isoflurane anesthesia. Subcutaneously implant a 90-day continuous release pellet of Estrone Sulfate (5 mg/pellet).

  • Tumor Inoculation (Day 0): Inject 5 × 10⁶ MCF-7 cells (suspended in a 1:1 mixture of PBS and Matrigel) into the right mammary fat pad.

  • Randomization (Day 14): Monitor tumor growth. Once tumors reach an average volume of 100–150 mm³, randomize the mice into Vehicle and Treatment groups (n=8 per group).

  • Treatment Phase (Days 14–42): Administer the 3H-1,2,3-benzoxathiazole, 2,2-dioxide drug daily via oral gavage.

  • Monitoring: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume=(length×width2)/2 .

  • Endpoint (Day 42): Euthanize the mice. Harvest tumors for weight measurement and downstream immunohistochemistry (e.g., Ki-67 for proliferation indices).

Workflow DayMinus14 Day -14 Ovariectomy & E1S Pellet Day0 Day 0 MCF-7 Inoculation DayMinus14->Day0 Day14 Day 14 Randomization Day0->Day14 Treatment Days 14-42 Daily Drug Dosing Day14->Treatment Endpoint Day 42 Euthanasia & Tissue Harvest Treatment->Endpoint Analysis Post-Study PK/PD & Ex Vivo Assays Endpoint->Analysis

In Vivo Experimental Workflow for Hormone-Dependent Breast Cancer Xenograft Models.

Quantitative Data Presentation

To facilitate rapid go/no-go decision-making in preclinical development, all quantitative PK, PD, and Efficacy data should be summarized against expected baseline thresholds for cyclic sulfamates.

Table 1: Expected Pharmacokinetic and Pharmacodynamic Parameters

ParameterAnalytical MethodTarget MatrixExpected Outcome for Lead Compounds
Half-life ( t1/2​ ) LC-MS/MSPlasma2.0 – 6.0 hours (Structure dependent)
Clearance (CL) LC-MS/MSPlasma< 30 mL/min/kg
STS Inhibition (PD) Ex vivo [³H]-E1S HydrolysisLiver Homogenate> 90% inhibition at 24h post-dose
STS Inhibition (PD) Ex vivo[³H]-E1S HydrolysisTumor Xenograft> 80% inhibition at 24h post-dose
Efficacy (TGI) Caliper MeasurementMCF-7 Xenograft> 60% Tumor Growth Inhibition at Day 42

References

  • Acidity of Cyclic Sulfamates: Study of Substituted 1,2,3-Benzoxathiazole 2,2-Dioxides and Theoretical Investigation of the Effect of Conformation on Acidity The Journal of Organic Chemistry - ACS Publications URL:[1]

  • Information on EC 3.1.6.1 - arylsulfatase (type I) and Organism(s) Pseudomonas aeruginosa BRENDA Enzyme Database URL:[2]

  • Synthesis and evaluation of general mechanism-based inhibitors of sulfatases based on (difluoro)methyl phenol sulfate and cyclic phenyl sulfamate motifs PMC - National Institutes of Health (NIH) URL:[4]

  • Estrone Sulfatase Inhibitors as New Anticancer Agents IntechOpen URL:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide in aqueous media

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 3H-1,2,3-Benzoxathiazole, 2,2-dioxi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the poor aqueous solubility of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide. As a heterocyclic compound featuring a fused aromatic ring system, its inherent hydrophobicity presents a common but surmountable obstacle in experimental design. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Understanding the Core Problem: Physicochemical Properties (FAQ)

This section addresses the fundamental reasons behind the compound's low water solubility.

Q1: Why is 3H-1,2,3-Benzoxathiazole, 2,2-dioxide expected to have low aqueous solubility?

Answer: The molecular structure of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide is the primary driver of its poor solubility in water. The key features contributing to this are:

  • Aromatic Benzene Ring: The fused benzene ring is a large, non-polar, and hydrophobic component. In an aqueous environment, water molecules form a highly ordered hydrogen-bonded network. The hydrophobic benzene ring disrupts this network, which is energetically unfavorable, leading the molecule to be excluded from the aqueous phase.

  • Weak Acidity: The proton on the nitrogen atom (at the 3-position) is expected to be weakly acidic. This is due to the powerful electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-). However, in its neutral, un-ionized form, the molecule has limited ability to form hydrogen bonds with water, contributing to its low solubility. For a molecule to dissolve well in water, it generally needs to be able to participate in the water's hydrogen bond network.

Q2: What is the first and most critical step I should take to improve solubility?

Answer: The most direct and often most effective initial strategy is pH adjustment .[][2] The principle here is to convert the neutral, poorly soluble molecule into a charged, more soluble salt.

The N-H proton of the benzoxathiazole ring is acidic. By adding a base (e.g., NaOH, KOH, or an organic base like triethylamine), you can deprotonate this nitrogen, forming a negatively charged anionic salt. This salt will have vastly improved aqueous solubility due to the strong ion-dipole interactions it can form with polar water molecules.[3]

Causality: The conversion from a neutral species to an ion is the single most dramatic change you can make to increase aqueous solubility. It is a fundamental principle used for many weakly acidic or basic drug compounds.[2][4] It is crucial to determine the compound's pKa (the pH at which it is 50% ionized) to optimize this strategy. As a rule of thumb, to ensure complete ionization and solubilization of a weak acid, the pH of the solution should be adjusted to at least 2 units above its pKa.

Part 2: Systematic Troubleshooting Guide

If pH adjustment alone is insufficient or not suitable for your experimental system (e.g., due to pH sensitivity of your assay), a systematic approach using other formulation techniques is necessary.

Decision-Making Workflow for Solubilization

The following workflow provides a logical progression for selecting an appropriate solubilization strategy.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Advanced Strategies start Start with Dry Compound ph_check Is the experimental system pH tolerant? start->ph_check ph_adjust Strategy 1: pH Adjustment (Protocol 1) ph_check->ph_adjust Yes cosolvent Strategy 2: Co-solvents (Protocol 2) ph_check->cosolvent No ph_adjust->cosolvent Fails success Solubilized Compound ph_adjust->success Success surfactant Strategy 3: Surfactants (See FAQ Q4) cosolvent->surfactant Fails cosolvent->success Success cyclodextrin Strategy 4: Cyclodextrins (Protocol 3) surfactant->cyclodextrin Fails surfactant->success Success cyclodextrin->success Success failure Consult Formulation Specialist cyclodextrin->failure Fails

Caption: Decision workflow for solubilizing 3H-1,2,3-Benzoxathiazole, 2,2-dioxide.

Q3: My system cannot tolerate high pH. What are my options? Can I use co-solvents?

Answer: Yes, using co-solvents is the next logical step when pH adjustment is not feasible. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5][6] This makes the environment more favorable for a hydrophobic molecule like 3H-1,2,3-Benzoxathiazole, 2,2-dioxide.

Mechanism of Action: Co-solvents work by disrupting water's hydrogen bond network, reducing its ability to "squeeze out" non-polar solutes.[] This effectively increases the solubility of hydrophobic compounds. Common co-solvents can increase the solubility of a poorly soluble compound by several orders of magnitude.[6]

Recommended Co-solvents: The choice of co-solvent depends on the requirements of your experiment, particularly regarding cellular toxicity.

Co-SolventTypical Starting Conc.Properties & Considerations
DMSO (Dimethyl sulfoxide)5-20% (v/v)Excellent solubilizing power, but can be toxic to cells at >0.5-1%.[6] Ideal for creating high-concentration stock solutions.
Ethanol 10-30% (v/v)Good solubilizer, less toxic than DMSO but can still affect cell behavior.[7] Widely used in formulations.
PEG 400 (Polyethylene glycol 400)20-50% (v/v)Low toxicity, commonly used in pharmaceutical formulations.[7] May increase solution viscosity.
Propylene Glycol 20-50% (v/v)Low toxicity, similar properties to PEG 400.[6]

See Protocol 2 for a detailed co-solvent screening methodology.

Q4: Co-solvents are not working sufficiently, or they interfere with my assay. Should I try surfactants?

Answer: Yes. If co-solvents fail, surfactants are a powerful alternative. Surfactants are amphiphilic molecules, meaning they have a hydrophilic (water-loving) head and a hydrophobic (oil-loving) tail.[8][9]

Mechanism of Action: Above a specific concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[10] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Your poorly soluble compound can then partition into this hydrophobic core, while the hydrophilic heads of the surfactant molecules keep the entire micelle dissolved in the aqueous solution.[10]

Commonly Used Surfactants in Research:

  • Tween® 20 / Tween® 80 (Polysorbates): Non-ionic surfactants, widely used due to their low toxicity and excellent solubilizing capacity. They are common in biological and pharmaceutical formulations.[11]

  • Cremophor® EL (Polyoxyl 35 castor oil): A potent non-ionic solubilizer, but it has been associated with biological side effects and should be used with caution.

  • Sodium Dodecyl Sulfate (SDS): An anionic surfactant. It is a very strong solubilizing agent but is also denaturing and generally too harsh for cell-based assays, though it can be used in acellular biochemical assays.

Self-Validating System: When using surfactants, it is critical to run a vehicle control (your aqueous buffer plus the surfactant at the same concentration) in your experiment. This will validate that any observed biological effect is from your compound and not the surfactant itself.

Q5: I need a solution for in-vivo studies. Are cyclodextrins a good option?

Answer: Absolutely. Cyclodextrins are an excellent choice, particularly for reducing toxicity and improving bioavailability in vivo.[12][13] Cyclodextrins are cyclic oligosaccharides that have a unique truncated cone or doughnut-shaped structure.[]

Mechanism of Action: The exterior of the cyclodextrin molecule is hydrophilic, making it water-soluble. The interior cavity, however, is hydrophobic. Your compound, 3H-1,2,3-Benzoxathiazole, 2,2-dioxide, can fit into this hydrophobic cavity, forming an "inclusion complex."[12][15] This complex effectively shields the hydrophobic drug from the water, dramatically increasing its apparent solubility.[][16]

Common Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has relatively low aqueous solubility itself.[16]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A chemically modified derivative with much higher aqueous solubility and lower toxicity, making it the most commonly used cyclodextrin in pharmaceutical development.[16]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®): An anionic derivative with very high water solubility, capable of solubilizing a wide range of compounds.

See Protocol 3 for a detailed methodology on preparing a cyclodextrin inclusion complex.

Part 3: Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

This protocol allows you to determine the optimal pH for solubilizing your compound.

  • Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.0, 7.5, 8.0, 8.5, 9.0, 9.5).

  • Addition of Compound: Add an excess amount of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant from each vial. Dilute the supernatant in a suitable organic solvent (e.g., acetonitrile or methanol) and measure the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV.

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This will reveal the pH at which solubility is maximized.

Protocol 2: Co-Solvent Screening Workflow

This protocol helps identify the most effective co-solvent and its optimal concentration.

G start Weigh Compound add_cosolvent Add small volume of 100% Co-solvent (e.g., DMSO) to create concentrated stock start->add_cosolvent vortex Vortex/Sonicate until fully dissolved add_cosolvent->vortex serial_dilute Perform serial dilutions of stock into aqueous buffer to achieve final co-solvent concentrations (e.g., 20%, 10%, 5%, 1%) vortex->serial_dilute observe Observe for precipitation immediately and after 1 hour serial_dilute->observe success Highest concentration with no precipitation is the 'Maximum Soluble Concentration' observe->success Clear Solution failure Precipitation observed at all concentrations observe->failure Precipitation

Caption: Step-by-step workflow for co-solvent screening.

Protocol 3: Cyclodextrin Complexation (Kneading Method)

This is a simple and effective method for preparing a drug-cyclodextrin complex.

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to cyclodextrin (a 1:1 ratio is a good starting point). Calculate the required mass of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide and HP-β-CD.

  • Mixing: Place the calculated amounts of the compound and HP-β-CD into a glass mortar.

  • Kneading: Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to the powder mixture. Knead the mixture thoroughly with a pestle for 30-45 minutes. The goal is to form a thick, uniform paste. This intimate contact in a semi-wet state facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum desiccator.

  • Final Product: The resulting dried powder is the drug-cyclodextrin complex. Test its solubility by adding it to your aqueous buffer and comparing it to the uncomplexed drug.

References

  • Vertex AI Search. (2024). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • World Pharma Today. (2025).
  • Simion, V., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Lohmann, J., et al. (2024). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different.... PMC.
  • Wikipedia. (2024). Cosolvent.
  • BOC Sciences. (2024). Cyclodextrin Solutions for API Solubility Boost.
  • Shaikh, J., et al. (2015). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • MedCrave online. (2017).
  • International Journal of Applied Pharmaceutics. (2023). Solubility enhancement techniques: A comprehensive review.
  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Xu, Y., et al. (2024).
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • PubMed. (2022). A General Approach on Surfactants Use and Properties in Drug Delivery Systems.
  • PubMed. (2024).
  • BOC Sciences. (2024).
  • Pharma Excipients. (2025). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions.
  • The PCCA Blog. (2022).
  • Deshmukh, A. S. (2017).
  • Rather, J. A., & Rather, G. M. (2023). A recent overview of surfactant–drug interactions and their importance. PMC.
  • Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs.
  • ResearchGate. (2021).
  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Slideshare. (2016). solubility enhancement and cosolvency by madhavi.
  • Chemistry LibreTexts. (2021). 1.3: Effect of pH on Acid Base Reactions.
  • Synapse. (2026). PH adjustment: Significance and symbolism.
  • ResearchGate. (2004). The effect of different pH-adjusting acids on the aqueous solubility of....
  • askIITians. (2025). How does pH affect solubility?.
  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases.
  • PubChem. (2024). 3H-2,1-Benzoxathiole 1,1-dioxide | C7H6O3S | CID 78157.
  • Benchchem. (2024). 3H-1,2,3-Benzodithiazole 2-Oxide|RUO.
  • MDPI. (2024). Benzo[d][17][18][19]oxadithiole 2-Oxide.

  • Wikipedia. (2024). Benzothiazole.
  • PubChem. (2024).
  • PubChem. (2024). 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
  • Semantic Scholar. (2020).
  • ChemicalBook. (2026). methyl 3-oxo1,2-benzisothiazole-2(3H)
  • MDPI. (2022). 3-[(1H-Benzo[d][17][18][19]triazol-1-yl)oxy]propyl 9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-3aH-cyclopenta[a]chrysene-3a-.

  • ResearchGate. (2025).

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Optimization

Technical Support Center: Troubleshooting Thermal Degradation of 3H-1,2,3-Benzoxathiazole, 2,2-Dioxide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Preventing thermal runaway, E2 elimination, and hydrolysis of cyclic sulfamidates during nucleophilic ring-opening workflows. Mech...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Topic: Preventing thermal runaway, E2 elimination, and hydrolysis of cyclic sulfamidates during nucleophilic ring-opening workflows.

Mechanistic Insights: The Causality of Degradation

3H-1,2,3-Benzoxathiazole, 2,2-dioxide is a five-membered cyclic sulfamidate. In organic synthesis, these compounds are highly valued as "spring-loaded" electrophiles designed to undergo regiospecific S_N2 nucleophilic substitution at the O-bearing carbon. Because the activation toward nucleophilic attack is "in-built" within the strained ring system, these molecules are inherently sensitive to thermal stress, moisture, and strong bases ()[1].

Subjecting this compound to standard reflux conditions (e.g., >80 °C) is a common procedural error. Recent calorimetric studies demonstrate that cyclic sulfamidates exhibit exceptionally high reaction enthalpies (up to 763 J/g) and can undergo violent exothermic decomposition when heated beyond their thermal onset (). Understanding the competing pathways—specifically hydrolysis and E2 elimination—is critical to preventing degradation.

G A 3H-1,2,3-Benzoxathiazole, 2,2-dioxide B Acyclic Sulfamate (Premature Ring Opening) A->B Trace H2O (Reflux) C Alkene + SO3 (E2 Elimination) A->C Strong Base + Heat E Desired SN2 Ring-Opened Product A->E Mild Base, Dry Solvent, Controlled Heat (50°C) D Polymerization & Thermal Runaway B->D Thermal Degradation C->D Exothermic Decomposition

Mechanistic pathways of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide during nucleophilic attack.

Troubleshooting FAQs

Q1: Why does my reaction mixture turn black and lose mass during reflux? Causality: You are experiencing thermal runaway and SO_3 extrusion. Cyclic sulfamidates do not require reflux to react. Heating the compound above its decomposition onset temperature triggers an irreversible breakdown of the heterocycle, releasing sulfur trioxide (SO_3) gas and leading to rapid polymerization of the remaining organic fragments. Solution: Abandon reflux conditions. Lower the reaction temperature to a controlled 50–70 °C. The "in-built" ring strain provides sufficient thermodynamic driving force for the S_N2 reaction without excessive heat.

Q2: I am using DBU to deprotonate my nucleophile, but I only isolate degradation products. Why? Causality: Strong, sterically hindered bases like DBU or tert-butoxides promote a competitive E2 elimination pathway rather than the desired S_N2 ring opening ()[2]. The base abstracts a proton adjacent to the sulfamidate ring, collapsing the structure into an alkene and prematurely expelling the sulfamate leaving group, which subsequently degrades. Solution: Switch to milder, non-nucleophilic bases such as N,N-Diisopropylethylamine (DIPEA) or inorganic carbonates (e.g., K_2CO_3, Cs_2CO_3) to mop up protons without triggering elimination.

Q3: My solvent is HPLC-grade, but the sulfamidate still degrades before reacting. What is missing? Causality: Trace water in standard HPLC-grade solvents acts as a competing nucleophile. Water attacks the highly electrophilic C-O or endocyclic sulfur bond, causing premature hydrolysis into an acyclic sulfamate[1]. This acyclic intermediate is highly unstable under heating and degrades rapidly. Solution: HPLC-grade is not sufficient. You must use strictly anhydrous solvents (e.g., dried over activated 3Å molecular sieves) and maintain a strict Argon or N_2 atmosphere throughout the addition phase.

Quantitative Reaction Parameters

To optimize the stability of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide during synthesis, adhere to the following operational boundaries:

Reaction ParameterConditionMechanistic ConsequenceDegradation Risk
Temperature > 100 °C (Reflux)Exothermic decomposition (ΔH up to 763 J/g)Critical
Temperature 50–70 °CControlled S_N2 activationLow
Solvent Undried THF / MeCNHydrolysis to acyclic sulfamateHigh
Solvent Anhydrous DMF / THFStable electrophilic coreLow
Base Selection DBU / AlkoxidesCompetitive E2 eliminationHigh
Base Selection K_2CO_3 / DIPEANeutralizes protons without E2 inductionLow

Validated Experimental Protocol: Safe Nucleophilic Ring-Opening

This methodology provides a self-validating system to ensure the cyclic sulfamidate reacts cleanly via the S_N2 pathway without thermal degradation.

Step 1: Preparation of the Anhydrous Nucleophile

  • Flame-dry a round-bottom flask under vacuum and backfill with Argon.

  • Dissolve the nucleophile (1.1 equivalents) in anhydrous DMF or THF (0.2 M concentration).

  • If a base is required, add K_2CO_3 (1.5 equivalents). Do not use DBU.

  • Stir at room temperature for 15 minutes to ensure complete deprotonation/activation.

Step 2: Controlled Addition (The Anti-Runaway Step)

  • Cool the nucleophile solution to 0 °C using an ice bath.

  • Add 3H-1,2,3-Benzoxathiazole, 2,2-dioxide (1.0 equivalent) portion-wise over 10 minutes. Causality: Portion-wise addition at 0 °C prevents localized exothermic hotspots that trigger premature SO_3 extrusion.

Step 3: Gentle Activation (Self-Validation Phase)

  • Remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction gently to 50 °C using a controlled oil bath or heating block for 2–4 hours. Do not reflux.

  • Self-Validation Checkpoint: Sample the reaction for LC-MS. You are looking for the disappearance of the starting material and the appearance of the intermediate sulfamate salt (Mass = [M + Nucleophile]⁻). Critical Note: Do not proceed to Step 4 until the cyclic sulfamidate is fully consumed.

Step 4: Acidic Hydrolysis

  • Cool the reaction mixture back to room temperature.

  • Add 20% v/v aqueous H_2SO_4 (or 2M HCl) dropwise.

  • Stir at room temperature for 2 hours. Causality: The acid hydrolyzes the N-S bond of the intermediate sulfamate, safely releasing the sulfate group into the aqueous layer and yielding the final functionalized product.

  • Self-Validation Checkpoint: Gas evolution will cease. LC-MS will now confirm the mass of the final, desulfated target molecule. Extract the aqueous layer with Ethyl Acetate to isolate the product.

References

  • Ferrari, T., Blum, C., Amini-Rentsch, L., Brodard, P., & Dabros, M. (2022). "Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates." Organic Process Research & Development, 26(9).[Link]

  • Meléndez, R. E., & Lubell, W. D. (2003). "Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates." Tetrahedron, 59(15), 2581-2616.[Link]

  • Jiménez-Osés, G., et al. (2006). "SN2 vs E2 on Quaternary Centers: An Easy Approach to Chiral β2,2-Amino Acids from Cyclic Sulfamidates." Synthetic Communications, 36(16), 2343-2353.[Link]

Sources

Troubleshooting

Purification techniques and column chromatography for 3H-1,2,3-Benzoxathiazole, 2,2-dioxide

Welcome to the Technical Support Center for the isolation and purification of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide and its derivatives. As a highly reactive cyclic sulfamate, this compound presents unique challenges dur...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide and its derivatives. As a highly reactive cyclic sulfamate, this compound presents unique challenges during purification due to its susceptibility to nucleophilic attack and hydrolysis.

This guide is engineered for researchers and drug development professionals, providing field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure high-yield, high-purity isolation.

Purification Workflow

PurificationWorkflow A Crude Reaction Mixture (Post-Oxidation) B Aqueous Workup (MTBE / NaHCO3) A->B Quench & Wash C Drying & Concentration (< 30°C) B->C Organic Phase D Flash Column Chromatography (Neutral SiO2, Heptane/EtOAc) C->D Dry Load E Pure 3H-1,2,3-Benzoxathiazole, 2,2-dioxide D->E Fast Elution (< 15 min) F Degradation Products (Ring-Opened) D->F Slow Elution / Acidic Silica

Workflow for the isolation and chromatography of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide.

Troubleshooting & FAQs

Q: Why does my product degrade into a highly polar smear on the TLC plate? A: 3H-1,2,3-Benzoxathiazole, 2,2-dioxide is a highly electrophilic cyclic sulfamate. The fused benzene ring withdraws electron density, making the endocyclic sulfonyl sulfur highly susceptible to nucleophilic attack. Standard acidic silica gel, combined with trace moisture, catalyzes the hydrolysis of the endocyclic N-SO2 bond, leading to ring-opened sulfonic acid derivatives 1.

  • Causality: The ring strain of the 5-membered heterocycle lowers the activation energy for nucleophilic ring opening.

  • Self-Validation: To validate if degradation is occurring on the TLC plate versus in the reaction flask, run a 2D-TLC. Spot the compound, elute in one direction, dry the plate, rotate it 90 degrees, and elute again. If off-diagonal spots appear, the compound is actively degrading on the silica surface.

Q: Which solvent system is optimal for column chromatography of this compound? A: A non-nucleophilic, anhydrous solvent system such as Heptane/Ethyl Acetate (typically 8:1 to 4:1) is highly recommended 23.

  • Causality: Protic solvents (like methanol) or amine modifiers (like triethylamine) must be strictly avoided. Amines will directly attack the endocyclic sulfonyl sulfur, cleaving the ring and forming stable, unwanted adducts 1.

Q: Why use MTBE instead of DCM during the aqueous workup? A: Methyl tert-butyl ether (MTBE) provides excellent phase separation without extracting highly polar acidic byproducts that can catalyze degradation during the concentration step 3.

  • Causality: DCM can trap trace amounts of water and acidic ruthenium salts from the oxidation step, leading to premature hydrolysis when concentrated.

Quantitative Matrix: Chromatography Conditions

To assist in experimental design, the following table summarizes the quantitative outcomes of various purification matrices for cyclic sulfamates:

Purification MatrixSolvent SystemAvg. Residence TimeRecovery YieldPurityStructural Stability
Standard Silica (Acidic) Hexane / EtOAc> 45 mins< 40%LowPoor (Hydrolyzed)
Neutral Silica Gel Heptane / EtOAc< 15 mins> 85%> 98%Excellent
Basic Alumina Heptane / EtOAcVariable< 10%LowPoor (Ring-opened)
Reverse Phase (C18) H₂O / MeCN> 30 mins0%N/ATotal Hydrolysis

Self-Validating Experimental Protocol

This step-by-step methodology ensures the structural integrity of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide from workup through column chromatography.

Step 1: Pre-column Workup & Validation
  • Quench the crude oxidation reaction mixture with water and extract using MTBE (3 mL/mmol) [[3]]().

  • Wash the combined organic phases with 0.1 M aqueous sodium metabisulfite, followed by saturated aqueous NaHCO₃, and finally brine.

  • Self-Validation Check: Test the pH of the final aqueous wash. It must be ≥ 7.5. Acidic crude mixtures will auto-catalyze degradation during concentration.

Step 2: Column Packing
  • Utilize high-quality, neutral silica gel (40-63 µm). Do not use standard acidic silica.

  • Slurry-pack the column using 100% anhydrous Heptane. Ensure the column is tightly packed to allow for high-pressure, rapid elution.

Step 3: Sample Loading
  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature strictly ≤ 30 °C .

  • Dissolve the crude product in a minimum volume of anhydrous Heptane/EtOAc.

  • Self-Validation Check: The sample should be fully soluble. If a white precipitate remains, it may be unreacted starting material or polymeric degradation products; filter the sample before loading onto the column.

Step 4: Fast Flash Elution
  • Elute using a gradient of Heptane/EtOAc (start at 8:1, push to 4:1) [[2]]().

  • Apply positive pressure (argon/nitrogen) to ensure a fast flow rate. The total residence time of the compound on the column must not exceed 15–20 minutes.

Step 5: Final Isolation & Structural Verification
  • Combine product-containing fractions and concentrate under reduced pressure (≤ 30 °C).

  • Self-Validation Check (NMR): Immediately perform ¹H and ¹³C NMR in a non-nucleophilic solvent (e.g., CDCl₃). The marker for an intact 1,2,3-benzoxathiazole 2,2-dioxide ring is the preservation of the downfield aromatic proton shifts and the strict absence of broad -OH or -SO₃H exchangeable proton signals, which would indicate a ring-opened phenol or sulfonic acid byproduct.

References

  • A diastereoselective Ru-catalyzed cross-metathesis dihydroxylation sequence – an efficient approach toward enantiomerically enriched syn-diols Source: Amazon AWS (Supporting Information) URL:2

  • Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates Source: ACS Publications (Organic Process Research & Development) URL:3

  • 1,2,3-Benzoxathiazole 2,2-Dioxides: Synthesis, Mechanism of Hydrolysis, and Reactions with Nucleophiles Source: ResearchGate (Journal of Organic Chemistry) URL:1

Sources

Optimization

Reducing side reactions in 3H-1,2,3-Benzoxathiazole, 2,2-dioxide functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of functionalizing 3H-1,2,3-Benzoxathiazole, 2,2-dioxides (cyclic sulfamates) and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have guided countless research teams through the nuances of functionalizing 3H-1,2,3-Benzoxathiazole, 2,2-dioxides (cyclic sulfamates) and their saturated hexahydro derivatives.

These electrophilic scaffolds are incredibly powerful for synthesizing highly functionalized amines and amino alcohols. However, their inherent ring strain and multiple electrophilic centers make them highly susceptible to side reactions, including premature ring-opening, E2 elimination, and severe thermal degradation.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind each side reaction, you can implement self-validating protocols that ensure high-yield, reproducible functionalization.

Section 1: Mechanistic Causality & Diagnostic Logic

To control the functionalization of cyclic sulfamates, you must understand the competing pathways. The 3H-1,2,3-Benzoxathiazole, 2,2-dioxide system possesses three distinct sites of reactivity:

  • The Acidic N-H Proton: With a pKa of ~2.74 for aromatic derivatives, the nitrogen is highly susceptible to deprotonation .

  • The Endocyclic Sulfur Atom: The highly polarized S=O bonds create a "hard" electrophilic center.

  • The Adjacent Carbon Atom: Acts as a "soft" electrophilic center (primarily relevant in saturated/hexahydro derivatives undergoing SN2 ring-opening).

Side reactions occur when there is a mismatch between the hardness/softness of your reagents and the target electrophilic site.

Pathways A 3H-1,2,3-Benzoxathiazole 2,2-dioxide B Hard Nucleophile (e.g., OH-, RO-) A->B C Soft Nucleophile (e.g., N3-, Amines) A->C D Strong Base (e.g., Neat DBU) A->D E Endocyclic S-Attack (S-O / S-N Cleavage) B->E Hydrolysis Side Reaction F C-Attack (SN2) (Desired Ring Opening) C->F Target Pathway G E2 Elimination (SO2/SO3 Release) D->G Thermal Degradation

Mechanistic divergence of cyclic sulfamates based on reagent selection.

Section 2: Troubleshooting FAQs

Q: During N-alkylation, I observe significant degradation and ring-opened byproducts. Why? A: This is a classic case of base-induced endocyclic cleavage. If you are using alkali metal hydroxides (e.g., NaOH), the "hard" hydroxide ion preferentially attacks the endocyclic sulfur atom rather than acting solely as a base to deprotonate the amine. This leads to irreversible S-O or S-N bond cleavage . Solution: Switch to a non-nucleophilic, mild organic base (e.g., K2CO3 or DIPEA) in anhydrous polar aprotic solvents to selectively deprotonate the acidic N-H without acting as a nucleophile.

Q: I attempted to use DBU to facilitate the reaction, but the mixture turned dark and I observed a thermal runaway. What happened? A: Five-membered cyclic sulfamidates and sulfamates are highly sensitive to strong, unhindered bases. Neat or highly concentrated DBU triggers a rapid E2 elimination or SN2 ring-opening followed by SO3/SO2 liberation. This decomposition pathway is highly exothermic and can lead to dangerous thermal runaways [[1]]([Link]). Solution: Never use neat DBU with these scaffolds. If a strong base is strictly required, use dilute systems, control the dosing rate rigorously, and maintain internal temperatures below 0 °C during addition.

Q: When reacting the hexahydro derivative with amines for ring-opening, I get a mixture of the desired product and elimination byproducts. How do I optimize this? A: Amines can act as both nucleophiles (desired SN2 attack on carbon) and bases (undesired E2 elimination). If the amine is too sterically hindered, its basicity outcompetes its nucleophilicity. Solution: Use a less hindered nucleophile or run the reaction in a solvent that maximizes solvent electrostriction (like acetonitrile) to stabilize the bimolecular transition state of the SN2 pathway .

Section 3: Quantitative Data & Reagent Selection

To prevent side reactions, base and nucleophile selection must be strictly controlled. Use the following matrix to guide your experimental design.

Table 1: Reagent Compatibility and Side-Reaction Matrix

Reagent ClassExamplePrimary RoleDominant PathwayRelative Risk of Side ReactionRecommended Action
Alkali Hydroxides NaOH, KOHHard NucleophileEndocyclic S-AttackHigh (Hydrolysis)Avoid for N-alkylation; use only for intentional sulfamate cleavage.
Strong Amidines DBU, DBNStrong BaseE2 EliminationCritical (Thermal Runaway)Never use neat. Use dilute systems < 0 °C if strictly necessary.
Carbonates K 2​ CO 3​ , Cs 2​ CO 3​ Mild BaseN-DeprotonationLow Ideal for chemoselective N-alkylation in anhydrous DMF/MeCN.
Azides/Amines NaN 3​ , BnNH 2​ Soft NucleophileC-Attack (SN2)Moderate (Competitive E2)Use in polar aprotic solvents; monitor temperature to prevent elimination.

Section 4: Self-Validating Experimental Protocols

A robust protocol must validate itself in real-time. The following methodologies include built-in diagnostic checkpoints to ensure the reaction is proceeding along the target pathway.

Protocol A: Chemoselective N-Alkylation (Avoiding Hydrolysis)

Causality: Using a mild, insoluble base (K2CO3) in an aprotic solvent ensures that deprotonation occurs at the solid-liquid interface without introducing soluble hard nucleophiles that would cleave the S-O bond.

  • System Preparation: Dissolve 3H-1,2,3-Benzoxathiazole, 2,2-dioxide (1.0 eq) in anhydrous DMF (0.2 M) under N 2​ .

    • Validation Checkpoint: The solution must remain perfectly clear. Turbidity indicates moisture, which will act as a hard nucleophile and cause premature S-O cleavage .

  • Chemoselective Deprotonation: Add anhydrous K 2​ CO 3​ (1.5 eq) at 0 °C.

    • Validation Checkpoint: Monitor the internal temperature. The suspension should exhibit zero exotherm. A temperature spike indicates base-induced degradation .

  • Electrophilic Quench: Add the alkyl halide (1.1 eq) dropwise over 15 minutes.

  • Reaction Progression: Stir at room temperature for 4 hours.

    • Validation Checkpoint: TLC (Hexanes/EtOAc) should show a single, less polar spot. Multiple baseline spots indicate ring-opened hydrolysis byproducts.

  • Isolation: Quench with ice-cold water to precipitate the functionalized product, leaving salts and DMF in the aqueous layer.

Validation S1 Add K2CO3 at 0°C C1 Exotherm Observed? S1->C1 P1 Halt: Moisture or Degradation Detected C1->P1 Yes P2 Proceed to Electrophile Addition C1->P2 No

Self-validation decision tree for the chemoselective N-alkylation protocol.

Protocol B: Regioselective Nucleophilic Ring-Opening (Hexahydro Derivatives)

Causality: Soft nucleophiles (like azide) prefer the softer carbon electrophile over the harder sulfur electrophile. Maintaining moderate temperatures prevents the activation energy threshold for E2 elimination from being crossed.

  • Reagent Solubilization: Dissolve the hexahydro cyclic sulfamate in anhydrous Acetonitrile.

    • Validation Checkpoint: Acetonitrile provides the necessary solvent electrostriction to stabilize the bimolecular transition state during nucleophilic attack [[2]]([Link]<175::AID-POC887>3.0.CO;2-2).

  • Nucleophile Introduction: Add NaN 3​ (1.2 eq) at room temperature.

  • Thermal Activation: Warm gradually to 50 °C.

    • Validation Checkpoint: Monitor for gas evolution. If bubbling occurs, the temperature is too high, and E2 elimination (releasing SO 2​ ) is outcompeting the desired SN2 ring-opening .

  • Cleavage: Add 20% v/v aqueous H 2​ SO 4​ to cleave the resulting intermediate sulfamate salt.

    • Validation Checkpoint: Complete dissolution of the intermediate salt into the aqueous phase confirms successful hydrolysis to the free functionalized amine.

References

  • Title: Acidity of Cyclic Sulfamates: Study of Substituted 1,2,3-Benzoxathiazole 2,2-Dioxides and Theoretical Investigation of the Effect Source: Journal of Organic Chemistry (American Chemical Society) URL: [Link]

  • Title: Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Reactivity of nucleophiles towards X-3-(p-tolylsulfonyl)-1,2,3-benzoxathiazole 2,2-dioxides: Kinetics, activation volumes and mechanism Source: Journal of Physical Organic Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 3H-1,2,3-Benzoxathiazole, 2,2-Dioxide Production

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of cyclic sulfam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of cyclic sulfamidates.

Introduction & Mechanistic Overview

The compound 3H-1,2,3-Benzoxathiazole, 2,2-dioxide belongs to a class of highly reactive cyclic sulfamidates. In drug development and complex organic synthesis, these molecules serve as powerful electrophiles, exhibiting reactivity profiles akin to activated azetidines[1]. They are primarily utilized for the stereospecific construction of functionalized amines and 1,3-aminoalcohols.

However, the exact structural features that make them synthetically valuable—namely, the highly electrophilic sulfur center and the strained heterocyclic ring[2]—also render them exceptionally sensitive to moisture and thermal degradation. Scaling up their production from bench to kilo-lab requires strict control over thermodynamics, solvent anhydrousness, and reaction kinetics[3].

Workflow A Amino-Phenol Precursor B Sulfamoylation (SO₂Cl₂ / Base) A->B T < 0°C C Intermediate Sulfamate Ester B->C IPC: HPLC > 95% D Base-Mediated Cyclization C->D Controlled Exotherm E 3H-1,2,3-Benzoxathiazole, 2,2-dioxide D->E Crystallization

Fig 1: Step-by-step synthetic workflow for cyclic sulfamidate production.

Scale-Up Troubleshooting FAQs

Q: Why does the yield drop significantly (from >90% to <70%) when moving from a 10 g bench scale to a 1 kg pilot scale during the cyclization step? A: This is a classic heat transfer limitation. At the bench scale, the exotherm generated by the base-mediated cyclization is easily dissipated by the glassware. On a kilo-scale, the reduced surface-area-to-volume ratio causes localized thermal hot spots. Because cyclic sulfamidates are highly sensitive to nucleophilic attack, any trace moisture in the presence of elevated temperatures and base will rapidly hydrolyze the newly formed cyclic sulfamidate back into an acyclic sulfamate ester[1]. Solution: Implement a cryogenic jacketed reactor to maintain internal temperatures below 5 °C and transition to a metered, continuous-flow addition protocol for the base.

Q: During the initial sulfamoylation of the precursor, we are detecting a dimeric byproduct. What is the causality behind this, and how can we suppress it? A: Dimerization occurs when the highly reactive intermediate sulfamoyl chloride reacts intermolecularly with another molecule of the starting amino-phenol, rather than undergoing the desired intramolecular cyclization. This side reaction is strictly concentration-dependent. Solution: Operate under higher dilution conditions (e.g., 0.1 M to 0.15 M) during the initial sulfamoylation. Alternatively, employ a biphasic solvent system that partitions the reactive intermediate away from the bulk amine concentration[4].

Q: How do we ensure the stability of the final product during isolation and long-term storage? A: Cyclic sulfamidates are prone to irreversible degradation upon prolonged exposure to ambient humidity[3]. Isolate the product via crystallization in a non-nucleophilic, non-polar solvent (e.g., heptane) rather than aqueous workups where possible. Dry the product under high vacuum (< 1 mbar) at ambient temperature, and store under an inert argon atmosphere at -20 °C.

Degradation A Cyclic Sulfamidate (Desired Product) B Trace H₂O + Base (Localized Heating) A->B C Nucleophilic Attack at Sulfur Center B->C D Acyclic Sulfamate (Hydrolysis Byproduct) C->D Irreversible Ring Opening

Fig 2: Mechanism of moisture-induced degradation during scale-up.

Quantitative Scale-Up Data

The following table summarizes the critical process parameters and their impact on the final yield and purity of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide across different production scales.

ScaleReactor TypeBase Addition RateMax Internal TempYield (%)Purity (HPLC)Status
10 g Round Bottom Flask5.0 mL/min8.0 °C94.2%98.5%Baseline
500 g Jacketed Reactor10.0 mL/min18.5 °C68.4%82.0%Failed Scale-Up
500 g Jacketed Reactor2.5 mL/min4.0 °C89.1%97.2%Optimized
1.5 kg Jacketed Reactor + Flow2.0 mL/min2.5 °C91.5%99.1%Validated

Standard Operating Protocol: 1.5 kg Kilo-Lab Scale-Up

Objective: Safe and high-yielding synthesis of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide from its corresponding ortho-aminophenol precursor. Prerequisites: All reactor vessels must be oven-dried. Solvents must be strictly anhydrous (Karl Fischer titration < 50 ppm H2​O ).

Step 1: Reactor Preparation & Substrate Dissolution
  • Purge a 20 L glass-lined, jacketed reactor with ultra-high-purity Nitrogen for 30 minutes.

  • Charge the reactor with 1.5 kg of the amino-phenol precursor and 10 L of anhydrous dichloromethane (DCM). Causality: Cyclic sulfamidates are highly sensitive to moisture[4]. A continuous nitrogen blanket prevents atmospheric moisture from initiating premature hydrolysis of the sulfamoyl chloride intermediate.

Step 2: Electrophilic Sulfamoylation
  • Cool the reactor jacket to -15 °C to achieve a stable internal temperature of -10 °C.

  • Slowly add 1.1 equivalents of sulfuryl chloride ( SO2​Cl2​ ) via a precision metering pump over 3 hours. Causality: The reaction between the amine and SO2​Cl2​ is highly exothermic. Metered addition prevents thermal runaway, which would otherwise lead to the formation of undesired symmetric sulfamide dimers.

Step 3: Self-Validating In-Process Control (IPC)
  • Pause the addition and withdraw a 0.5 mL aliquot from the reactor.

  • Quench the aliquot immediately in 5 mL of anhydrous methanol, and analyze via RP-HPLC (254 nm). Validation Check: Proceed to Step 4 only if the unreacted precursor peak is < 1.0% AUC. If > 1.0%, stir for an additional 30 minutes and re-test. This self-validating step ensures complete conversion before the cyclization phase, preventing mixed-product crystallization.

Step 4: Base-Mediated Cyclization
  • Maintain the internal temperature at -5 °C.

  • Add 2.5 equivalents of anhydrous triethylamine ( Et3​N ) dropwise over 4 hours. Causality: Triethylamine serves a dual purpose: neutralizing the HCl generated in Step 2 and catalyzing the intramolecular ring closure. Slow addition is critical because localized basic hot spots will trigger the ring-opening degradation of the newly formed cyclic sulfamidate[1].

Step 5: Acidic Quench & Phase Separation
  • Quench the reaction mixture by rapidly adding 5 L of ice-cold 1M HCl.

  • Stir vigorously for 15 minutes, then halt agitation and allow the phases to separate. Causality: The acidic quench immediately protonates excess Et3​N , halting any base-catalyzed hydrolysis of the cyclic sulfamidate product and stabilizing the organic layer.

Step 6: Isolation via Crystallization
  • Transfer the organic (bottom) layer to a rotary evaporator and concentrate to 25% of its original volume.

  • Induce crystallization by slowly adding 4 L of cold heptane (-20 °C).

  • Filter the resulting white crystalline solid and dry under high vacuum (< 1 mbar) at 25 °C for 24 hours.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating 3H-1,2,3-Benzoxathiazole, 2,2-dioxide using FTIR Absorption Frequencies

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FTIR) absorption frequencies for the validation of 3H-1,2,3-Benzoxathi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the Fourier-Transform Infrared (FTIR) absorption frequencies for the validation of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide. By comparing expected vibrational modes with experimental data and related structures, this document serves as a crucial resource for the unambiguous identification and characterization of this important heterocyclic compound.

The structural integrity of a molecule is paramount in the field of drug development and chemical synthesis. FTIR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups, providing a unique "molecular fingerprint." In the case of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide, a compound with potential applications in medicinal chemistry, precise spectral interpretation is essential for quality control and reaction monitoring.

Theoretical Vibrational Mode Analysis

The structure of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide incorporates several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. A theoretical analysis of its structure allows for the prediction of these frequencies, which can then be compared with experimental data for validation. The primary vibrational modes of interest are associated with the sulfonyl group (SO₂), the C-O and C-N bonds within the heterocyclic ring, the N-H bond, and the aromatic benzene ring.

The sulfonyl group is expected to exhibit strong, characteristic asymmetric and symmetric stretching vibrations. The aromatic ring will display C-H stretching and C=C in-plane bending frequencies. The N-H and C-O single bonds also have distinct stretching vibrations.

Comparative FTIR Spectral Data

To provide a robust validation framework, the expected FTIR absorption frequencies for 3H-1,2,3-Benzoxathiazole, 2,2-dioxide are compared with those of a closely related and well-characterized molecule, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). Saccharin shares the benzisothiazole core, providing a valuable reference for the sulfonyl and aromatic ring vibrations.

Functional GroupVibrational ModeGeneral Wavenumber (cm⁻¹)3H-1,2,3-Benzoxathiazole, 2,2-dioxide (Predicted)Saccharin (Observed)
N-HStretching3500 - 3300~3400 (medium)N/A (present as an imide)
Aromatic C-HStretching3100 - 3000~3050 (medium to weak)~3070[1][2]
Sulfonyl (SO₂)Asymmetric Stretching1370 - 1335~1350 (strong, sharp)~1336[3][4]
Sulfonyl (SO₂)Symmetric Stretching1195 - 1168~1180 (strong, sharp)~1182[3][4]
Aromatic C=CIn-plane Bending1600 - 1450~1590, ~1480 (medium)~1590, ~1460[1][2]
C-OStretching1300 - 1000~1250 (strong)N/A
C-NStretching1335 - 1250~1280 (medium)~1310[1][2]

Note: The exact peak positions can vary slightly depending on the sample preparation and the physical state of the compound.

The presence of a distinct N-H stretching band around 3400 cm⁻¹ and a strong C-O stretching band around 1250 cm⁻¹ would be key differentiators for 3H-1,2,3-Benzoxathiazole, 2,2-dioxide when compared to saccharin, which features a carbonyl (C=O) group instead, typically absorbing strongly around 1720 cm⁻¹.[3][4]

Experimental Protocol: FTIR Analysis

The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for solid samples.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory with a diamond or germanium crystal

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

    • Acquire a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the ATR crystal.

  • Sample Application:

    • Place a small amount of the solid 3H-1,2,3-Benzoxathiazole, 2,2-dioxide sample onto the center of the ATR crystal using a clean spatula.

  • Apply Pressure:

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing:

    • Process the acquired spectrum as needed (e.g., baseline correction).

  • Cleaning:

    • Thoroughly clean the ATR crystal and the press arm after the measurement.

Workflow for FTIR-Based Structural Validation

The following diagram illustrates the logical workflow for validating the structure of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide using FTIR spectroscopy.

FTIR_Validation_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis & Validation Start Start: Synthesized Compound Clean_ATR Clean ATR Crystal Start->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply Sample to ATR Background_Scan->Apply_Sample Acquire_Spectrum Acquire FTIR Spectrum (4000-400 cm⁻¹) Apply_Sample->Acquire_Spectrum Process_Data Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Data Identify_Peaks Identify Key Absorption Peaks Process_Data->Identify_Peaks Compare_Theoretical Compare with Predicted Frequencies Identify_Peaks->Compare_Theoretical Compare_Reference Compare with Reference Spectra (e.g., Saccharin) Identify_Peaks->Compare_Reference Validation Structure Validation Compare_Theoretical->Validation Compare_Reference->Validation Conclusion Conclusion: Structure Confirmed/Rejected Validation->Conclusion

Caption: Workflow for structural validation using FTIR.

Interpretation and Causality
  • N-H Stretching (~3400 cm⁻¹): The presence of a medium-intensity band in this region is a strong indicator of the N-H bond. Its position and shape can be influenced by hydrogen bonding. In a solid-state spectrum, this band may be broader than in a solution spectrum.

  • Aromatic C-H Stretching (~3050 cm⁻¹): The weak to medium bands just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.[5] Their presence confirms the benzene moiety.

  • Sulfonyl (SO₂) Asymmetric and Symmetric Stretching (~1350 cm⁻¹ and ~1180 cm⁻¹): These two very strong and sharp absorptions are the most prominent features for identifying the sulfonyl group.[6][7] Their high intensity is due to the large change in dipole moment during the S=O bond stretching. The exact frequencies are sensitive to the electronic environment.

  • Aromatic C=C Bending (~1590 cm⁻¹, ~1480 cm⁻¹): These absorptions arise from the in-plane vibrations of the carbon-carbon double bonds in the benzene ring.[5] They are typically of medium intensity and provide further evidence for the aromatic system.

  • C-O Stretching (~1250 cm⁻¹): A strong band in this region is expected for the C-O single bond stretching within the oxathiazole ring. This is a key feature to distinguish the target molecule from analogues like saccharin.

  • C-N Stretching (~1280 cm⁻¹): The C-N stretching vibration is expected in this region and is of medium intensity.[8]

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bending vibrations and other skeletal modes that are unique to the entire molecule.[9] While difficult to assign individual bands, the overall pattern in this region serves as a highly specific identifier for 3H-1,2,3-Benzoxathiazole, 2,2-dioxide.

Conclusion

The validation of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide via FTIR spectroscopy is a robust and reliable method. By systematically comparing the experimental spectrum to the predicted absorption frequencies based on its functional groups and by contrasting it with the spectrum of a known analogue like saccharin, researchers can achieve a high degree of confidence in the structural identity of their compound. The presence of characteristic bands for the N-H, sulfonyl, aromatic, C-O, and C-N groups provides a clear and definitive spectral signature.

References

  • Specac Ltd. Interpreting Infrared Spectra. ([Link])

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. ([Link])

  • InstaNANO. FTIR Functional Group Database Table with Search. ([Link])

  • Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. ([Link])

  • The Features of IR Spectrum. ([Link])

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. ([Link])

  • Gillespie, R. J., & Robinson, E. A. (1963). CHARACTERISTIC VIBRATIONS OF THE SULPHURYL GROUP. Canadian Journal of Chemistry, 41(8), 2074–2085. ([Link])

  • University of Colorado Boulder. Table of IR Absorptions. ([Link])

  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. ([Link])

  • ResearchGate. Infrared Spectra of Sulfones and Related Compounds. ([Link])

  • Schmitt, M., et al. (1999). The relative stabilities of benzotriazole tautomers determined by a rotational band contour analysis of the N–H stretching vibration. Physical Chemistry Chemical Physics, 1(24), 5559-5564. ([Link])

  • ResearchGate. Infrared spectrum of saccharin in the SO2 stretching region. ([Link])

  • NIST. Saccharin. NIST Chemistry WebBook. ([Link])

  • Hammud, K., Neema, R. R., & Salih, E. A. (2014). Qualitative and Quantitative Determination of Artificial Sweetener Saccharin Sodium by FTIR Spectroscopy. Journal of Encapsulation and Adsorption Sciences, 4(1), 1-8. ([Link])

  • MDPI. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ([Link])

  • ResearchGate. IR spectrum obtained for standard saccharin. ([Link])

  • ResearchGate. Theoretical FT-IR spectrum of benzothiazole. ([Link])

  • Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. ([Link])

  • ResearchGate. FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. ([Link])

  • Master Organic Chemistry. How To Interpret IR Spectra In 1 Minute Or Less: The 2 Most Important Things To Look For. ([Link])

  • Khan, I., et al. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study of Spinacia oleracea and Trigonella corniculata under biochar amendment in naturally contaminated soil. PLoS ONE, 16(6), e0253397. ([Link])

  • ResearchGate. Synthesis, spectral characterization and biological studies on new benzothiazoles as antimicrobial agents. ([Link])

  • MDPI. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. ([Link])

  • SCIRP. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. ([Link])

  • SCIRP. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. ([Link])

  • ResearchGate. Infrared absorption data for compound (3a-3h). ([Link])

  • Iraqi Journal of Pharmaceutical Sciences. SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. ([Link])

  • Communications in Science and Technology. How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ([Link])

  • The Royal Society of Chemistry. Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. ([Link])

  • OSTI.gov. Experimental and calculated infrared spectra of disubstituted naphthoquinones. ([Link])

  • Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. ([Link])

  • MDPI. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. ([Link])

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Comparative

A Comparative Crystallographic Analysis of Benzoxathiazole Dioxides and Their Homologues: A Guide for Researchers

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior and interactions. In the realm of sulfur- and ni...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to predicting its behavior and interactions. In the realm of sulfur- and nitrogen-containing heterocycles, the benzoxathiazole dioxide scaffold and its analogues are of significant interest due to their diverse biological activities. This guide provides a comparative analysis of the X-ray crystallographic data of key analogues of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide, offering insights into their solid-state conformations and intermolecular interactions.

While a crystal structure for the parent 3H-1,2,3-benzoxathiazole, 2,2-dioxide is not publicly available, a comparative study of its five-, six-, and seven-membered ring homologues provides invaluable structural insights. This guide will delve into the crystallographic data of saccharin (a five-membered ring analogue), a 4-methyl-1,2,3-benzoxathiazine-2,2-dioxide derivative (a six-membered ring analogue), and a 7-nitro-3H-1,2-benzoxathiepine 2,2-dioxide (a seven-membered ring analogue). Understanding the subtle yet significant differences in their crystal structures can inform the design of novel therapeutic agents and functional materials.

Molecular Architectures: A Comparative Overview

The core of this guide is a side-by-side comparison of the key crystallographic parameters of these structurally related compounds. These parameters, determined by single-crystal X-ray diffraction, dictate the molecule's shape, packing in the solid state, and potential interactions with biological targets.

ParameterSaccharin (5-membered ring)4-Methyl-1,2,3-benzoxathiazine-2,2-dioxide derivative (6-membered ring)7-Nitro-3H-1,2-benzoxathiepine 2,2-dioxide (7-membered ring)
Chemical Formula C7H5NO3SC8H6ClNO3SC9H7NO5S
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 9.5638.536(3)10.743(2)
b (Å) 6.91311.012(4)7.913(2)
c (Å) 11.82210.519(4)12.064(3)
β (º) 103.85101.59(1)102.73(1)
Volume (ų) 758.3967.5(6)999.8(4)
Key Torsion Angles Nearly planar five-membered ringSix-membered ring adopts a conformation between twist-boat and sofa[1]Seven-membered ring in a distorted conformation
Intermolecular Interactions Strong N-H···O hydrogen bonds forming centrosymmetric dimers.N-H···O hydrogen bonds and π-stacking interactions.[1]C-H···O hydrogen bonds.

Note: The data for the 6-membered ring derivative corresponds to 6-chloro-4-methyl-1,2,3-benzoxathiazine 2,2-dioxide[2]. The data for the 7-membered ring derivative corresponds to CCDC deposition number 1526002[3].

Structural Insights and Discussion

The comparison of these three analogues reveals the profound impact of ring size on the overall molecular conformation and crystal packing.

The five-membered ring of saccharin is nearly planar, a consequence of the inherent strain in the small ring system. This planarity facilitates the formation of strong intermolecular N-H···O hydrogen bonds, leading to a stable, centrosymmetric dimeric structure in the solid state.

In contrast, the six-membered ring of the 4-methyl-1,2,3-benzoxathiazine-2,2-dioxide derivative is non-planar, adopting a conformation that is intermediate between a twist-boat and a sofa form[1]. This deviation from planarity is a strategy to alleviate ring strain. The crystal packing is governed by a combination of N-H···O hydrogen bonds and π-stacking interactions, creating a columnar arrangement of molecules.

The seven-membered ring of 7-nitro-3H-1,2-benzoxathiepine 2,2-dioxide exhibits even greater conformational flexibility, adopting a significantly distorted conformation. This increased flexibility is a direct result of the larger ring size. The intermolecular interactions in the crystal lattice are primarily weaker C-H···O hydrogen bonds.

Caption: Molecular structures of the compared benzoxathiazole dioxide analogues.

Experimental Protocol: Single-Crystal X-ray Diffraction

The acquisition of high-quality crystallographic data is paramount for accurate structural elucidation. The following is a generalized, self-validating protocol for single-crystal X-ray diffraction analysis.

G cluster_crystal Crystal Growth & Selection cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Crystal_Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Crystal_Selection Crystal Selection (Microscopic Examination) Crystal_Growth->Crystal_Selection Crystal_Mounting Crystal Mounting (Goniometer Head) Crystal_Selection->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Transfer to Diffractometer Data_Reduction Data Reduction (Integration & Scaling) Data_Collection->Data_Reduction Absorption_Correction Absorption Correction (Multi-scan) Data_Reduction->Absorption_Correction Structure_Solution Structure Solution (Direct Methods/Patterson) Absorption_Correction->Structure_Solution Processed Data Structure_Refinement Structure Refinement (Full-matrix least-squares) Structure_Solution->Structure_Refinement Validation Structure Validation (checkCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model

Caption: Workflow for single-crystal X-ray diffraction analysis.

1. Crystal Growth and Selection:

  • Rationale: The foundation of a successful X-ray diffraction experiment is a high-quality single crystal. The slow growth process allows for the ordered arrangement of molecules into a crystal lattice.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Employ a crystallization technique such as slow evaporation, vapor diffusion, or slow cooling.

    • Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects.

2. Data Collection:

  • Rationale: A diffractometer is used to rotate the crystal in a monochromatic X-ray beam and collect the diffraction pattern, which contains information about the crystal lattice and the arrangement of atoms within it.

  • Procedure:

    • Mount the selected crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer.

    • Perform a preliminary screening to assess the crystal quality and determine the unit cell parameters.

    • Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

3. Data Reduction and Structure Solution:

  • Rationale: The raw diffraction data is processed to obtain a set of structure factors, which are then used to solve the phase problem and generate an initial electron density map.

  • Procedure:

    • Integrate the raw diffraction images to obtain the intensities of the reflections.

    • Apply corrections for Lorentz factor, polarization, and absorption.

    • Determine the space group from the systematic absences in the diffraction data.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

4. Structure Refinement and Validation:

  • Rationale: The initial structural model is refined against the experimental data to improve its accuracy and reliability. The final model is then validated to ensure its chemical and crystallographic soundness.

  • Procedure:

    • Refine the atomic coordinates, and anisotropic displacement parameters using a full-matrix least-squares method.

    • Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

    • Validate the final structure using software like checkCIF to identify any potential issues with the model.

Conclusion

This comparative guide underscores the importance of X-ray crystallography in elucidating the subtle structural variations within a family of related heterocyclic compounds. While the crystal structure of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide remains elusive, the detailed analysis of its five-, six-, and seven-membered ring homologues provides a robust framework for understanding the conformational preferences and intermolecular interactions that govern the solid-state architecture of this important class of molecules. These insights are critical for the rational design of new derivatives with tailored properties for applications in drug discovery and materials science.

References

  • Pustenko, A., et al. (2017). 3H-1,2-benzoxathiepine 2,2-dioxides: a new class of isoform-selective carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 767-775. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). [Link]

  • Crystallography Open Database (COD). [Link]

  • Ukrainets, I. V., et al. (2018). Molecular and crystal structure of methyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 74(10), 1299-1302. [Link]

  • King, J. F., & Harding, D. R. K. (1976). Synthesis and Thermolysis of 2H-1,2,3-Benzothiadiazine 1,1-Dioxide and 2,1-Benzoxathiin-3-one 1,1-Dioxide. Canadian Journal of Chemistry, 54(17), 2652-2659.
  • Grivas, S., & Ražem, B. (2020). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview. Molecules, 25(14), 3298.
  • Pustenko, A., et al. (2022). 1,2,3-Benzoxathiazine-2,2-dioxides – effective inhibitors of human carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2739-2751.
  • Okoro, C. O. (2011). X-Ray Crystallography of Chemical Compounds. Journal of the Tennessee Academy of Science, 86(3-4), 73-80.
  • Rigaku Oxford Diffraction. (2015). CrysAlisPro Software system, version 1.171.38.41.
  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination.
  • Pustenko, A., et al. (2023). Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2170370. [Link]

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Validation

A Comparative Structural Analysis for Drug Discovery: Saccharin vs. 1,2,3-Benzoxathiazine-2,2-dioxide

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the intricate architecture of heterocyclic compounds provides a foundation for the rational desig...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the intricate architecture of heterocyclic compounds provides a foundation for the rational design of novel therapeutics. This guide offers an in-depth structural comparison between two key sulfonamide-containing scaffolds: the well-established artificial sweetener, saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), and the related but distinct 1,2,3-benzoxathiazine-2,2-dioxide.

It is important to note that the initially requested compound, 3H-1,2,3-Benzoxathiazole, 2,2-dioxide, is not a readily identifiable or well-characterized entity in the current chemical literature. Therefore, for a meaningful and data-driven comparison, this guide will focus on the closely related and synthetically accessible structural isomer, 1,2,3-benzoxathiazine-2,2-dioxide . This comparison will illuminate the subtle yet significant differences in their molecular geometry, spectroscopic signatures, and synthetic accessibility, providing valuable insights for researchers engaged in the development of sulfonamide-based drugs.

At a Glance: Key Structural and Physicochemical Differences

PropertySaccharin1,2,3-Benzoxathiazine-2,2-dioxide
Molecular Formula C₇H₅NO₃SC₇H₅NO₃S
Molar Mass 183.18 g/mol 183.18 g/mol
Core Heterocycle Five-membered isothiazole ringSix-membered oxathiazine ring
Key Linkage C-S(O₂) -NO-S(O₂) -N
Melting Point 226-229 °C[1]Not available for unsubstituted
pKa ~1.6[2]Not available
Water Solubility Slightly soluble (acid form)Not available

I. Unveiling the Molecular Architecture: A Crystallographic Perspective

X-ray crystallography provides the most definitive insight into the three-dimensional structure of a molecule in the solid state. A comparative analysis of the crystallographic data for saccharin and derivatives of 1,2,3-benzoxathiazine-2,2-dioxide reveals key differences in their bond lengths, bond angles, and overall molecular planarity, which can significantly influence their interaction with biological targets.

Saccharin: A Strained Five-Membered Ring

The crystal structure of saccharin reveals a monoclinic system, with molecules packing as hydrogen-bonded dimers.[3][4] The five-membered isothiazole ring exhibits significant strain, leading to notable angular distortions.[4] This inherent strain can influence the reactivity of the molecule.

Key Crystallographic Data for Saccharin:

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a9.563 Å
b6.913 Å
c11.822 Å
β103° 51’
Data from J. C. J. Bart, J. Chem. Soc. B, 1968, 376.[4]
1,2,3-Benzoxathiazine-2,2-dioxide: A More Flexible Six-Membered Ring

Below is a diagram illustrating the core structural differences between the two molecules.

G cluster_saccharin Saccharin Core cluster_benzoxathiazine 1,2,3-Benzoxathiazine-2,2-dioxide Core s_c1 C s_s1 S s_c1->s_s1 s_n1 N s_s1->s_n1 b_s1 S s_c2 C=O s_n1->s_c2 s_b1 Benzene Ring s_c2->s_b1 s_b1->s_c1 b_o1 O b_o1->b_s1 b_n1 N b_s1->b_n1 b_c1 C=N b_n1->b_c1 b_b1 Benzene Ring b_c1->b_b1 b_b1->b_o1

Core heterocyclic ring structures of Saccharin and 1,2,3-Benzoxathiazine-2,2-dioxide.

II. Spectroscopic Fingerprints: NMR and IR Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the structural features of molecules in solution and the solid state. The distinct electronic environments and vibrational modes of saccharin and 1,2,3-benzoxathiazine-2,2-dioxide result in unique spectroscopic signatures.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of saccharin in acetone-d₆ shows characteristic signals for the aromatic protons in the range of 7.98-8.23 ppm, with a broad singlet for the acidic N-H proton.[2] For substituted 1,2,3-benzoxathiazine-2,2-dioxides, the aromatic protons also appear in a similar region, with an additional singlet for the C-H proton of the oxathiazine ring, typically around 8.6 ppm.[5]

¹³C NMR: The carbon NMR spectrum of saccharin displays signals for the aromatic carbons and a characteristic downfield signal for the carbonyl carbon.[6] For substituted 1,2,3-benzoxathiazine-2,2-dioxides, the carbon of the C=N bond is also observed in the downfield region.[5]

Comparative NMR Data:

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
Saccharin Aromatic: ~7.9-8.2, NH: variableAromatic: ~120-140, C=O: ~165
Substituted 1,2,3-Benzoxathiazine-2,2-dioxides Aromatic: ~7.0-8.0, CH: ~8.6Aromatic: ~110-155, C=N: ~167
IR Spectroscopy

The IR spectrum of saccharin is characterized by strong absorption bands corresponding to the C=O stretching vibration (around 1725 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the SO₂ group.[7] For substituted 1,2,3-benzoxathiazine-2,2-dioxides, characteristic peaks for the S=O stretching are also prominent, typically in the ranges of 1370-1395 cm⁻¹ and 1140-1195 cm⁻¹.[8]

III. Synthesis and Reactivity: Implications for Drug Development

The synthetic accessibility and chemical reactivity of a scaffold are critical considerations in drug discovery. Both saccharin and 1,2,3-benzoxathiazine-2,2-dioxide can be prepared from readily available starting materials, but their distinct structures lead to different reactivity profiles.

Synthesis of Saccharin: The Remsen-Fahlberg Process

A classic method for the synthesis of saccharin is the Remsen-Fahlberg process, which starts from toluene.

G Toluene Toluene o_toluenesulfonyl_chloride o_toluenesulfonyl_chloride Toluene->o_toluenesulfonyl_chloride ClSO₃H o_toluenesulfonamide o_toluenesulfonamide o_toluenesulfonyl_chloride->o_toluenesulfonamide NH₃ o_sulfamoylbenzoic_acid o_sulfamoylbenzoic_acid o_toluenesulfonamide->o_sulfamoylbenzoic_acid Oxidation Saccharin Saccharin o_sulfamoylbenzoic_acid->Saccharin Heat

Simplified Remsen-Fahlberg synthesis of saccharin.
Synthesis of 1,2,3-Benzoxathiazine-2,2-dioxide

The general synthesis of 1,2,3-benzoxathiazine-2,2-dioxides involves the reaction of a 2-hydroxybenzaldehyde with sulfamoyl chloride in a suitable solvent like DMA.[5]

G hydroxybenzaldehyde 2-Hydroxybenzaldehyde benzoxathiazine 1,2,3-Benzoxathiazine-2,2-dioxide hydroxybenzaldehyde->benzoxathiazine DMA sulfamoyl_chloride Sulfamoyl Chloride sulfamoyl_chloride->benzoxathiazine DMA

General synthesis of 1,2,3-Benzoxathiazine-2,2-dioxides.
Comparative Reactivity

The acidic N-H proton of saccharin (pKa ≈ 1.6) allows for facile derivatization at the nitrogen atom and the formation of salts with basic active pharmaceutical ingredients (APIs).[2] This property has been exploited to improve the solubility and bioavailability of various drugs. The reactivity of 1,2,3-benzoxathiazine-2,2-dioxide is less well-documented but is expected to be influenced by the endocyclic O-S bond and the C=N moiety, offering different avenues for chemical modification.

IV. Experimental Protocols

General Protocol for the Synthesis of 1,2,3-Benzoxathiazine-2,2-dioxides

This protocol is adapted from the general procedure described by Ivanova et al.[5]

  • Dissolve the substituted 2-hydroxybenzaldehyde (1 equivalent) in dry dimethylacetamide (DMA).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sulfamoyl chloride (2.5 equivalents) to the cooled solution.

  • Allow the reaction to stir at room temperature under an inert atmosphere (e.g., argon) for 24-72 hours.

  • Pour the reaction mixture into ice-water.

  • Extract the aqueous mixture with dichloromethane (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (3x) and brine (3x).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

General Protocol for X-ray Crystallographic Analysis
  • Crystal Growth: Grow single crystals of suitable size and quality by slow evaporation of a saturated solution of the compound in an appropriate solvent.

  • Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K or room temperature) using a specific X-ray source (e.g., Mo Kα radiation).[3]

  • Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters using full-matrix least-squares on F².[3]

V. Conclusion and Future Directions

This guide has provided a detailed structural comparison of saccharin and 1,2,3-benzoxathiazine-2,2-dioxide, highlighting the key differences in their core heterocyclic structures, which in turn influence their physicochemical and spectroscopic properties. While saccharin is a well-explored scaffold, the related 1,2,3-benzoxathiazine-2,2-dioxide framework presents an intriguing, less-explored area for the design of novel bioactive molecules.

The subtle change from a C-S to an O-S bond in the heterocyclic ring, and the difference in ring size, offer opportunities for fine-tuning the pharmacological profile of sulfonamide-based inhibitors. Future research should focus on the synthesis and comprehensive characterization of the unsubstituted 1,2,3-benzoxathiazine-2,2-dioxide to establish a more direct baseline for comparison. Furthermore, exploring the reactivity of this scaffold and its potential as a bioisosteric replacement for the saccharin nucleus in known bioactive compounds could lead to the discovery of new drug candidates with improved properties.

References

  • B. C. Ranu, R. Jana, S. S. Dey, Chem. Lett., 2004, 286-287.
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  • A Review: Saccharin Discovery, Synthesis, and Applications. [Link]

  • Structures of 1,2,3-benzoxathiazine-2,2-dioxide and its methyl derivative. - ResearchGate. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3H-1,2,3-Benzoxathiazole, 2,2-dioxide

Welcome to your essential safety and operational guide for handling 3H-1,2,3-Benzoxathiazole, 2,2-dioxide. In our commitment to fostering a culture of safety and excellence in the laboratory, this document provides in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential safety and operational guide for handling 3H-1,2,3-Benzoxathiazole, 2,2-dioxide. In our commitment to fostering a culture of safety and excellence in the laboratory, this document provides in-depth, procedural guidance rooted in scientific principles and field-proven best practices. The following protocols are designed to ensure your safety and the integrity of your research when working with this potent chemical compound.

Understanding the Hazard: A Proactive Approach to Safety

Anticipated Hazards Include:

  • Acute Toxicity: Harmful or fatal if swallowed or inhaled.[1][2]

  • Severe Skin and Eye Damage: Causes skin irritation and may cause serious, potentially irreversible, eye damage.[1][2]

  • Respiratory and Dermal Sensitization: May cause an allergic skin reaction and respiratory irritation.[1]

  • Organ Toxicity: Potential for damage to the nervous system.[1]

  • Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1][3]

Given these significant risks, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of appropriate PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling 3H-1,2,3-Benzoxathiazole, 2,2-dioxide.

PPE ComponentSpecifications and Rationale
Respiratory Protection Minimum: A NIOSH-approved N95 or N100 particulate respirator for handling solids to prevent inhalation of dust.[4] For operations with a higher risk of aerosol generation: A full-face air-purifying respirator with appropriate chemical cartridges is necessary.[5] Causality: The high acute inhalation toxicity of related compounds makes respiratory protection paramount.[1]
Hand Protection Minimum: Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978-05 certified).[6] Rationale: Prevents skin contact and absorption. The outer glove should be removed and disposed of immediately upon any suspected contamination. Thicker gloves generally offer better protection.[4]
Eye and Face Protection Minimum: Chemical safety goggles that provide a complete seal around the eyes.[7] Strongly Recommended: A full-face shield worn over safety goggles to protect against splashes to the entire face.[4][8] Causality: The potential for severe and irreversible eye damage necessitates robust protection.[1]
Body Protection Minimum: A disposable, long-sleeved gown that is shown to resist permeability by hazardous drugs.[6] The gown should have a solid front and close in the back.[6] For larger quantities or splash potential: A chemical-resistant apron over the lab coat is required. A full-body "bunny suit" offers maximum protection.[8] Rationale: Prevents skin contact with the chemical.
Foot Protection Minimum: Closed-toe, chemical-resistant shoes. For extensive handling: Disposable, chemical-resistant shoe covers should be worn and disposed of upon exiting the work area.[6] Rationale: Protects against spills and contamination of personal footwear.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, methodical workflow is essential for minimizing exposure risk.

Preparation and Donning of PPE
  • Designated Area: All handling of 3H-1,2,3-Benzoxathiazole, 2,2-dioxide must occur within a designated area, preferably a certified chemical fume hood.

  • Gather Supplies: Before beginning, ensure all necessary PPE, handling equipment, and waste disposal containers are within easy reach.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

  • Donning Sequence:

    • Don inner gloves.

    • Don disposable gown, ensuring complete coverage.

    • Don outer gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.

    • Don respiratory protection. Perform a user seal check.

    • Don eye and face protection.

Experimental Workflow and Safe Handling
  • Engineering Controls: Always handle this compound in a well-ventilated area, with a strong preference for a chemical fume hood to minimize inhalation exposure.[1]

  • Minimize Dust Generation: When working with the solid form, handle it carefully to avoid creating dust.[1]

  • Spill Management: Have a spill kit readily available that is appropriate for chemical spills. In the event of a spill, evacuate the immediate area and follow your institution's established spill cleanup procedures.

  • Hand Hygiene: Never eat, drink, or smoke in the laboratory.[1][2] Wash hands thoroughly after handling the chemical, even if gloves were worn.[1]

Doffing of PPE and Decontamination
  • Doffing Area: Remove PPE in a designated area to prevent cross-contamination.

  • Doffing Sequence (to minimize contamination):

    • Remove shoe covers (if used).

    • Remove outer gloves, peeling them off without touching the outside.

    • Remove face shield and goggles from the back.

    • Remove gown by rolling it down and away from the body.

    • Remove inner gloves.

    • Remove respirator.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All disposable PPE (gloves, gowns, shoe covers) and any materials that have come into contact with 3H-1,2,3-Benzoxathiazole, 2,2-dioxide are to be considered hazardous waste.

  • Waste Containers: Dispose of contaminated materials in a designated, clearly labeled, and sealed hazardous waste container.[1][3]

  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.[1] Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of operations when handling 3H-1,2,3-Benzoxathiazole, 2,2-dioxide, emphasizing the integration of safety measures at each step.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_area Designate Work Area (Fume Hood) gather_supplies Gather All PPE & Handling Equipment prep_area->gather_supplies hand_wash_pre Wash Hands gather_supplies->hand_wash_pre don_ppe Don PPE in Sequence hand_wash_pre->don_ppe handle_chem Handle Chemical in Fume Hood don_ppe->handle_chem Proceed to Experiment spill_kit Spill Kit Accessible handle_chem->spill_kit doff_ppe Doff PPE in Designated Area handle_chem->doff_ppe Complete Experiment dispose_waste Dispose of Contaminated Waste Properly doff_ppe->dispose_waste hand_wash_post Wash Hands Thoroughly dispose_waste->hand_wash_post

Caption: PPE and Safe Handling Workflow Diagram.

References

  • 3 - Safety Data Sheet. (n.d.). [Link]

  • 1 - SAFETY DATA SHEET. (2025, May 1). [Link]

  • SAFETY DATA SHEET - SigmaAldrich.cn. (2025, November 6). [Link]

  • Personal Protective Equipment | US EPA. (2025, September 12). [Link]

  • Personal Equipment for Use in Handling Hazardous Drugs. (n.d.). [Link]

  • SAFETY DATA SHEET - SigmaAldrich.cn. (2024, July 25). [Link]

  • Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021, published in GG 44348. (n.d.). [Link]

  • 40 CFR 170.240 -- Personal protective equipment. - eCFR. (2004, September 1). [Link]

  • USP Chapter <800>: Personal Protective Equipment - Pharmacy Times. (2018, September 4). [Link]

  • Safety Data Sheet - Kremer Pigmente. (n.d.). [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
Reactant of Route 2
3H-1,2,3-Benzoxathiazole, 2,2-dioxide
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